2-Bromo-3-methoxy-6-nitropyridine
Description
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Properties
IUPAC Name |
2-bromo-3-methoxy-6-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEAOLVGPKCNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507098 | |
| Record name | 2-Bromo-3-methoxy-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76066-07-4 | |
| Record name | 2-Bromo-3-methoxy-6-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Bromo-3-methoxy-6-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the valuable research chemical, 2-Bromo-3-methoxy-6-nitropyridine. This compound serves as a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and neurobiology. This document outlines detailed synthetic protocols for its precursor, proposes a method for its final synthesis step, and presents a thorough characterization profile based on available and predicted data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 76066-07-4 | [1][2] |
| Molecular Formula | C₆H₅BrN₂O₃ | [1][3] |
| Molecular Weight | 233.02 g/mol | [1] |
| Appearance | Pale yellow solid (predicted) | |
| SMILES | COC1=C(Br)N=C(C=C1)--INVALID-LINK--[O-] | [3] |
| InChI | InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(9(10)11)8-6(4)7/h2-3H,1H3 | [3] |
Synthesis Protocols
The synthesis of this compound is typically achieved in a two-step process. First, a suitable precursor, 2-bromo-3-methoxypyridine, is synthesized. Subsequently, this intermediate undergoes nitration to yield the final product.
Step 1: Synthesis of 2-Bromo-3-methoxypyridine
Two primary, well-documented methods for the synthesis of 2-bromo-3-methoxypyridine are presented below.
Method A: From 2-Nitro-3-methoxypyridine
This method involves the displacement of a nitro group with a bromo group.
-
Reaction Scheme:
-
2-Nitro-3-methoxypyridine is reacted with hydrobromic acid in an organic acid solvent.
-
-
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-nitro-3-methoxypyridine (1.0 eq) in acetic acid (3-5 mL per gram of starting material).[4]
-
Add a 40% aqueous solution of hydrobromic acid (2.0-2.5 eq).[4]
-
Heat the reaction mixture to 120-130 °C and stir for 5-6 hours.[4]
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is 7-8.
-
The precipitate, 2-bromo-3-methoxypyridine, is collected by filtration, washed with water, and dried.
-
-
Quantitative Data:
Method B: From 2-Bromo-3-hydroxypyridine
This method involves the methylation of the hydroxyl group of 2-bromo-3-hydroxypyridine.
-
Reaction Scheme:
-
2-Bromo-3-hydroxypyridine is deprotonated with a base, followed by reaction with a methylating agent.
-
-
Experimental Protocol:
-
To a stirred suspension of potassium hydroxide (1.1 eq) in dimethyl sulfoxide (DMSO), add 2-bromo-3-hydroxypyridine (1.0 eq).
-
Add methyl iodide (1.05 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Quantitative Data:
Step 2: Synthesis of this compound (Proposed Method)
-
Proposed Reaction Scheme:
-
2-Bromo-3-methoxypyridine is reacted with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
-
-
Proposed Experimental Protocol:
-
In a flask cooled in an ice bath, slowly add 2-bromo-3-methoxypyridine (1.0 eq) to a stirred mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base, such as sodium carbonate, until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product may be purified by recrystallization or column chromatography.
-
Characterization Data
Detailed experimental characterization data for this compound is not available in the reviewed literature. The following tables provide predicted and comparative data based on the analysis of structurally similar compounds.
NMR Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-4 | 7.3 - 7.5 | d | ~8.0-9.0 | The doublet is due to coupling with H-5. |
| H-5 | 8.2 - 8.4 | d | ~8.0-9.0 | The doublet is due to coupling with H-4. The downfield shift is attributed to the electron-withdrawing nitro group. |
| -OCH₃ | 3.9 - 4.1 | s | - | A singlet is expected for the methoxy protons. |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 140 - 145 | The carbon bearing the bromine atom. |
| C-3 | 155 - 160 | The carbon bearing the methoxy group. |
| C-4 | 115 - 120 | |
| C-5 | 140 - 145 | The downfield shift is influenced by the adjacent nitro group. |
| C-6 | 150 - 155 | The carbon bearing the nitro group. |
| -OCH₃ | 55 - 60 |
Infrared (IR) Spectroscopy
Table 4: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1590-1570 | Strong | Aromatic C=C and C=N stretching |
| ~1530-1500 | Strong | Asymmetric NO₂ stretch |
| ~1350-1330 | Strong | Symmetric NO₂ stretch |
| ~1250-1200 | Strong | Aryl-O-CH₃ stretch |
| ~700-600 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 5: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Notes |
| 232/234 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for a single bromine atom. |
| 202/204 | [M - NO]⁺ | Loss of nitric oxide. |
| 187/189 | [M - NO₂]⁺ | Loss of the nitro group. |
| 159/161 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide. |
| 78 | [C₅H₄N]⁺ | Pyridine fragment. |
Visualizations
Synthesis Workflow
Caption: Overall synthetic workflow for this compound.
Characterization Logic
Caption: Logical workflow for the structural characterization of the target compound.
References
2-Bromo-3-methoxy-6-nitropyridine CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-3-methoxy-6-nitropyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical properties, molecular structure, synthesis, and reactivity, with a focus on its application in the development of novel bioactive molecules.
Core Compound Information
This compound is a substituted pyridine derivative featuring three key functional groups that dictate its reactivity: a bromine atom, a methoxy group, and a nitro group.
| Property | Value |
| CAS Number | 76066-07-4 |
| Molecular Formula | C₆H₅BrN₂O₃ |
| Molecular Weight | 233.02 g/mol |
| Appearance | Pale yellow solid |
| IUPAC Name | This compound |
| SMILES | COC1=C(N=C(C=C1)--INVALID-LINK--[O-])Br |
| InChI Key | ZKEAOLVGPKCNCT-UHFFFAOYSA-N |
Molecular Structure and Spectroscopic Analysis
The molecular structure of this compound is characterized by a pyridine ring substituted at the 2, 3, and 6 positions. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment within the molecule, influencing its reactivity and spectroscopic properties.
Molecular Structure:
Spectroscopic and Synthetic Profile of 2-Bromo-3-methoxy-6-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, a proposed synthetic pathway, and analytical protocols for the characterization of 2-Bromo-3-methoxy-6-nitropyridine (CAS No. 76066-07-4). This compound is a valuable building block in medicinal chemistry and materials science, and a thorough understanding of its properties is crucial for its application in research and development.
Spectroscopic Data Summary
Due to the limited availability of experimentally verified spectra in public literature, the following tables present a combination of predicted data and data from closely related analogs to provide a foundational understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Assignment |
| ¹H | ~8.1-8.3 | H-5 |
| ~7.3-7.5 | H-4 | |
| ~4.0 | -OCH₃ | |
| ¹³C | ~158-162 | C-6 |
| ~154-157 | C-3 | |
| ~140-143 | C-2 | |
| ~125-128 | C-5 | |
| ~115-118 | C-4 | |
| ~57-60 | -OCH₃ |
Note: Predicted values are based on the analysis of structurally similar compounds and computational models. Actual experimental values may vary.
Infrared (IR) Spectroscopy
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1600-1580 | Strong | Aromatic C=C stretch |
| 1530-1500 | Strong, Asymmetric | N-O stretch (NO₂) |
| 1350-1330 | Strong, Symmetric | N-O stretch (NO₂) |
| 1250-1200 | Strong | Ar-O-C stretch |
| ~1050 | Medium | C-O stretch |
| ~780 | Strong | C-Br stretch |
| ~830 | Medium | C-N stretch |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electron Ionization) for this compound
| m/z | Relative Intensity | Assignment |
| 232/234 | High | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 202/204 | Medium | [M-NO]⁺ |
| 187/189 | Medium | [M-NO₂]⁺ |
| 159/161 | Medium | [M-NO₂ - CO]⁺ |
| 78 | Low | [C₅H₄N]⁺ |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the nitration of 2-bromo-3-methoxypyridine.
Materials:
-
2-Bromo-3-methoxypyridine
-
Fuming nitric acid (90%)
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Concentrated sulfuric acid (98%)
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Ice
-
Sodium bicarbonate (saturated aqueous solution)
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Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-bromo-3-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Once the addition is complete, add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition of nitric acid, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Synthetic workflow and spectroscopic characterization of this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a spectral width of approximately 12 ppm.
-
¹³C NMR Spectroscopy: Acquire the carbon spectrum on a 100 MHz or higher spectrometer with proton decoupling. Use a spectral width of approximately 220 ppm.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid product with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.
-
Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI) as the ionization method.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-300.
This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to adapt these protocols to their specific laboratory conditions and instrumentation.
An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-3-methoxy-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability of 2-Bromo-3-methoxy-6-nitropyridine in common laboratory solvents. In the absence of specific published quantitative data for this compound, this document extrapolates expected solubility and stability profiles based on the well-established chemical properties of its constituent functional groups: a pyridine ring, a bromo substituent, a methoxy group, and a nitro group. Furthermore, this guide presents detailed, standardized experimental protocols for the systematic determination of both solubility and stability, enabling researchers to generate precise data for their specific applications. Visual workflows and potential degradation pathways are illustrated to provide a clear understanding of the experimental processes and chemical transformations.
Introduction
This compound is a substituted pyridine derivative with potential applications in organic synthesis and medicinal chemistry. The presence of multiple functional groups imparts a unique combination of reactivity and physicochemical properties. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, including reaction optimization, formulation, and storage. This guide serves as a foundational resource for scientists working with this compound.
Predicted Solubility Profile
The solubility of this compound is governed by the interplay of its polar and non-polar functional groups. The pyridine nitrogen, methoxy, and nitro groups contribute to the molecule's polarity and potential for hydrogen bonding with protic solvents. Conversely, the bromo substituent and the aromatic ring impart lipophilic character.
Based on the general principle of "like dissolves like," a qualitative solubility profile can be predicted. Pyridine itself is miscible with water and many organic solvents.[1][2] The presence of the electron-withdrawing nitro group and the bromine atom is expected to decrease water solubility compared to pyridine. However, the methoxy group may slightly enhance solubility in polar organic solvents. Nitroaromatic compounds are often soluble in a range of organic solvents.[3]
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | The polar functional groups may allow for some solubility, but the overall molecule is expected to have limited aqueous solubility. |
| Methanol | Polar Protic | Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, facilitating dissolution. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a good solvent for many polar organic compounds. |
| Acetone | Polar Aprotic | Soluble | The polarity of acetone makes it a suitable solvent for a wide range of organic molecules. |
| Dichloromethane (DCM) | Non-polar | Moderately Soluble | The lipophilic character of the bromo- and nitro-substituted pyridine ring suggests some solubility in this common non-polar solvent. |
| Diethyl Ether | Non-polar | Moderately Soluble | Expected to have some solubility due to the organic nature of the compound. |
| Toluene | Non-polar | Sparingly Soluble | As a non-polar aromatic solvent, it may dissolve the compound to a limited extent. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide array of organic compounds. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly polar solvent that should readily dissolve the target compound. |
Predicted Stability Profile and Potential Degradation
The stability of this compound is influenced by its functional groups, particularly the nitro and bromo groups, which are susceptible to specific degradation pathways.
-
Nitro Group Reduction: The nitro group is prone to reduction to a nitroso, hydroxylamino, or amino group. This can be initiated by reducing agents, certain metals, or microbial activity.[4]
-
Nucleophilic Aromatic Substitution: The bromine atom on the electron-deficient pyridine ring is a potential leaving group in nucleophilic aromatic substitution reactions. This reactivity is enhanced by the electron-withdrawing nitro group.[5]
-
Photodegradation: Nitroaromatic compounds can be susceptible to degradation upon exposure to light.[6]
-
Thermal Stability: The stability of the compound at elevated temperatures should be experimentally determined, as thermal decomposition is a possibility for complex organic molecules.
It is recommended to store this compound in a cool, dry, dark place, away from strong reducing agents and nucleophiles.
Experimental Protocols
Determination of Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different test solvent. The presence of excess solid is crucial for achieving a saturated solution.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker or orbital incubator (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the excess solid to sediment. For fine suspensions, centrifugation or filtration using a chemically inert filter (e.g., PTFE) is necessary to obtain a clear supernatant.
-
Quantification: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-established analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification.
-
Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.
Stability Assessment
This protocol describes a general approach to assessing the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in the desired solvents.
-
Stress Conditions: Aliquot the solutions into separate vials and expose them to a range of stress conditions, including:
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Photostability: Expose to a controlled light source (e.g., a photostability chamber with UV and visible light). A control sample should be wrapped in aluminum foil to exclude light.
-
pH Stress: Adjust the pH of aqueous or co-solvent solutions to acidic (e.g., pH 1-3) and basic (e.g., pH 9-11) conditions.
-
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and longer for long-term stability).
-
Analysis: Analyze the samples at each time point using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.
-
Data Evaluation: Quantify the amount of the parent compound remaining at each time point. The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Potential Degradation Pathway
A plausible degradation pathway for this compound under reductive conditions is the stepwise reduction of the nitro group.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 3. Buy 2-Bromo-6-methoxy-3-nitropyridine | 344296-05-5 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-3-methoxy-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known hazards and recommended safety precautions for the handling of 2-Bromo-3-methoxy-6-nitropyridine (CAS No. 76066-07-4). As a substituted nitropyridine, this compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. However, its chemical structure suggests potential reactivity and toxicity that necessitate careful handling to ensure laboratory safety. This document summarizes available safety data, outlines best practices for handling and disposal, and provides a framework for risk assessment and mitigation.
Physicochemical and Hazard Profile
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Bromo-3-nitropyridine | 5-Bromo-2-methoxy-3-nitropyridine |
| CAS Number | 76066-07-4[1][2] | 19755-53-4[3] | 152684-30-5[4] |
| Molecular Formula | C6H5BrN2O3[1][2] | C5H3BrN2O2[3] | C6H5BrN2O3[4] |
| Molecular Weight | 233.02 g/mol [1][2] | 202.99 g/mol [3] | 233.02 g/mol [4] |
| Appearance | Data not available | Yellow to orange to brown crystals or powder[5] | Solid[4] |
| Melting Point | Data not available | 122-125 °C[3] | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Purity | Typically ≥95%[6] | ≥97.5%[5] | Data not available |
Table 2: Hazard Identification and Classification
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4[2] | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2[2] | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A[2] | H319: Causes serious eye irritation[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[2] | H335: May cause respiratory irritation[2] |
Note: The hazard classifications are based on the available Safety Data Sheet for this compound.[2]
Reactivity and Stability
Detailed reactivity data for this compound is limited. However, the presence of nitro, bromo, and methoxy functional groups on a pyridine ring suggests several potential reactivities:
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring, making the bromo substituent susceptible to displacement by nucleophiles. This is a common reaction pathway for this class of compounds.
-
Thermal Decomposition: Nitroaromatic compounds can be thermally sensitive. Upon heating, decomposition may occur, potentially releasing toxic fumes such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
Safety Precautions and Handling
A multi-layered approach to safety is essential when working with this compound. The following diagram illustrates the logical flow of safety measures, from initial hazard assessment to emergency response.
Figure 1. Hazard Mitigation Workflow
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is mandatory to minimize inhalation of dust or vapors.[2]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are required.[2]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. The specific glove material should be selected based on the solvent being used and the duration of contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]
Handling and Storage
-
Handling: Avoid creating dust.[2] Do not breathe dust, fumes, or vapors.[2] Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the work area.[2] Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
Experimental Protocol: Example of a Nucleophilic Aromatic Substitution Reaction
The following is a generalized protocol for a nucleophilic aromatic substitution reaction involving a substituted bromonitropyridine. This should be adapted and optimized for the specific reaction being performed, with a thorough risk assessment conducted beforehand.
Figure 2. Generalized Experimental Workflow
Materials and Equipment
-
This compound
-
Nucleophile (e.g., an amine or alcohol)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
-
Base (e.g., K2CO3, Et3N, or NaH)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Inert gas supply (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
TLC plates and developing chamber
-
Rotary evaporator
-
Purification system (e.g., flash chromatography setup)
Procedure
-
Reaction Setup: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a condenser.
-
Reagent Addition: Charge the flask with this compound, the chosen base, and the anhydrous solvent.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas.
-
Nucleophile Addition: Slowly add a solution of the nucleophile in the reaction solvent to the stirring mixture at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water or a suitable aqueous solution.
-
Extraction: Extract the product into an appropriate organic solvent.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography or recrystallization.
-
Characterization: Characterize the final product using techniques such as NMR, mass spectrometry, and melting point analysis.
Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[2] |
-
Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Water spray can also be used to cool fire-exposed containers.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Disclaimer: This guide is intended for informational purposes only and is based on currently available data for this compound and structurally related compounds. It is not a substitute for a formal risk assessment and the user's own judgment. All laboratory work should be conducted by trained personnel in a suitably equipped facility. Always consult the most up-to-date Safety Data Sheet from the supplier before use.
References
- 1. aschemicals.com [aschemicals.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-溴-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5-Bromo-2-methoxy-3-nitropyridine AldrichCPR 152684-30-5 [sigmaaldrich.com]
- 5. 2-Bromo-3-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 76066-07-4 | this compound - Moldb [moldb.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
2-Bromo-3-methoxy-6-nitropyridine: A Technical Overview of its Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-methoxy-6-nitropyridine is a substituted pyridine derivative of significant interest in organic synthesis and medicinal chemistry. Its unique arrangement of bromo, methoxy, and nitro functional groups on the pyridine ring makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its synthesis, physicochemical properties, and potential applications. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its scientific context is rooted in the broader exploration of functionalized pyridines in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value |
| CAS Number | 76066-07-4[1][2] |
| Molecular Formula | C6H5BrN2O3[1][2] |
| Molecular Weight | 233.02 g/mol [1][2] |
| Appearance | Not explicitly stated, but related compounds are often solids. |
| Purity/Specification | Commercially available for research use.[1] |
| Storage Conditions | Inert atmosphere, room temperature.[1] |
Synthesis and Experimental Protocols
While specific literature detailing the definitive discovery and a complete historical timeline of this compound is scarce, its synthesis can be inferred from established methods for preparing similarly substituted pyridines. The following sections describe relevant synthetic strategies and provide detailed experimental protocols for analogous compounds, which can be adapted for the preparation of the title compound.
Synthesis of Related Bromo-Methoxy-Pyridines
A common strategy for the synthesis of methoxypyridines involves the methylation of the corresponding hydroxypyridine. For instance, the preparation of 2-bromo-3-methoxypyridine is achieved through a two-step process starting from 3-hydroxypyridine.[3] This approach highlights a general pathway that could be adapted for this compound.
Step 1: Bromination of 3-hydroxypyridine to 2-bromo-3-hydroxypyridine [3]
-
Protocol: An aqueous solution of sodium hydroxide (40%) is cooled to a temperature between -10 and 0 °C using an ice-salt bath.[3]
-
Liquid bromine is added dropwise to this cooled solution.[3]
-
3-hydroxypyridine is dissolved in a separate 40% aqueous sodium hydroxide solution.[3]
-
This solution of 3-hydroxypyridine is then added dropwise to the bromine solution, maintaining the system temperature at 10-15 °C.[3]
-
After the addition is complete, the mixture is stirred at room temperature for 2.5-3 hours.[3]
-
The pH is adjusted to 7 using an acid.[3]
-
The resulting crude product, 2-bromo-3-hydroxypyridine, is purified by recrystallization.[3]
Step 2: Methylation of 2-bromo-3-hydroxypyridine to 2-bromo-3-methoxypyridine [3]
-
Protocol: Sodium is added to methanol, and the mixture is heated to reflux.[3]
-
A solution of 2-bromo-3-hydroxypyridine in DMF is added to the refluxing sodium methoxide solution.[3]
-
The mixture is stirred for 10-15 minutes, and then most of the methanol is removed by distillation under reduced pressure.[3]
-
Methyl iodide is added to the remaining mixture, which is then stirred overnight at room temperature.[3]
-
DMF is removed by distillation under reduced pressure.[3]
-
The residue is cooled to room temperature and extracted with diethyl ether.[3]
-
The organic layer is washed with saturated aqueous common salt, dried, and the solvent is removed by distillation to yield 2-bromo-3-methoxypyridine.[3]
A logical synthesis workflow for this compound, based on the principles of pyridine chemistry, is depicted below.
Synthesis of Related Nitropyridines
Nitropyridines are crucial intermediates in the synthesis of various biologically active molecules.[4] The introduction of a nitro group can be a key step, followed by other functional group manipulations. For example, 2-amino-6-methoxy-3-nitropyridine is prepared by the methoxylation of 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol.[5] This demonstrates a nucleophilic aromatic substitution pathway that is common in pyridine chemistry.
The general reactivity of nitropyridines allows for a range of transformations. For instance, the nitro group can be reduced to an amine, which can then undergo further reactions like coupling.[6]
Potential Applications in Drug Discovery and Organic Synthesis
Substituted pyridines are a cornerstone in medicinal chemistry, with a significant percentage of FDA-approved drugs containing a pyridine moiety.[4] While specific applications for this compound are not extensively detailed, the functionalities present on the ring suggest several potential uses.
-
Oncology: The 3-methoxypyridine moiety is a component of inhibitors for key signaling proteins like the AXL receptor tyrosine kinase.[7] Furthermore, pyridine derivatives are used as building blocks for camptothecin analogues, which are topoisomerase inhibitors used in cancer therapy.[7]
-
Neurological Disorders: The 3-methoxypyridine scaffold is incorporated into various agents that target the central nervous system.[7]
-
Endocrinology: This chemical structure can serve as an intermediate in the synthesis of antiestrogen compounds.[7]
-
Antibacterial Agents: Diarylquinoline compounds, which can be synthesized from pyridine precursors, have shown anti-tuberculosis properties.[8]
The bromo and nitro groups on this compound provide reactive handles for various chemical transformations, making it a valuable intermediate.
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. While its specific history of discovery is not well-documented, its importance lies in its utility as a building block for a diverse range of complex molecules with potential therapeutic applications. The synthetic routes to analogous compounds provide a solid foundation for its preparation, and the reactivity of its functional groups opens up numerous possibilities for further chemical exploration and drug development. This technical guide serves as a foundational resource for researchers and scientists working with this and related pyridine derivatives.
References
- 1. 76066-07-4|this compound|BLD Pharm [bldpharm.com]
- 2. aschemicals.com [aschemicals.com]
- 3. CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. Buy 2-Bromo-6-methoxy-3-nitropyridine | 344296-05-5 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. data.epo.org [data.epo.org]
Reactivity Profile of the Bromine Atom in 2-Bromo-3-methoxy-6-nitropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in 2-Bromo-3-methoxy-6-nitropyridine. This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the versatile reactivity of its C2-bromine substituent. The pyridine ring is electronically activated by a strongly electron-withdrawing nitro group at the C6 position and influenced by the electron-donating methoxy group at the C3 position. This unique substitution pattern governs the regioselectivity and efficiency of various transformations. This document details the propensity of the title compound to undergo nucleophilic aromatic substitution (SNAr), as well as palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data from literature sources, and mechanistic visualizations are provided to serve as a practical resource for laboratory applications.
Introduction
This compound is a key heterocyclic intermediate in organic synthesis. The strategic placement of a labile bromine atom, an activating nitro group, and a directing methoxy group on the pyridine scaffold makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The inherent electron deficiency of the pyridine ring, further exacerbated by the potent electron-withdrawing nitro group, renders the C2 position, occupied by the bromine atom, highly susceptible to nucleophilic attack. This guide will explore the primary reaction pathways involving the C-Br bond of this molecule, providing a detailed examination of its reactivity profile.
Reactivity Profile
The reactivity of the bromine atom in this compound is dominated by three main classes of reactions:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Suzuki-Miyaura Cross-Coupling
-
Buchwald-Hartwig Amination
The electronic nature of the pyridine ring plays a crucial role in these transformations. The ring nitrogen and the C6-nitro group act as powerful electron-withdrawing groups, significantly lowering the electron density at the C2 position. This polarization facilitates both the initial attack by a nucleophile in SNAr reactions and the oxidative addition step in palladium-catalyzed cross-coupling reactions. The C3-methoxy group, being electron-donating, can influence the overall electron distribution and may have a modest impact on reaction rates.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C2 position is an excellent leaving group in SNAr reactions due to the strong activation provided by the ortho-nitro group. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
The rate of SNAr is significantly enhanced by the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance. A wide range of nucleophiles, including alkoxides, phenoxides, thiophenoxides, and amines, can readily displace the bromide.
Logical Relationship for SNAr Reactivity
Caption: Logical flow illustrating the key factors driving SNAr reactivity.
Suzuki-Miyaura Cross-Coupling
The C-Br bond of this compound is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with a variety of aryl and vinyl boronic acids or their esters. This reaction is a powerful tool for the synthesis of biaryl and vinyl-substituted pyridines.
The general catalytic cycle involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination provides a versatile method for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines. This palladium-catalyzed reaction is of significant importance in the synthesis of pharmaceutical intermediates.
Similar to the Suzuki-Miyaura coupling, the mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The selection of a suitable phosphine ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results.
Signaling Pathway for Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Quantitative Data
While specific quantitative data for this compound is not extensively available in a consolidated format, the following tables provide representative data for analogous bromopyridine systems to serve as a baseline for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system. |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates. |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates. |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 80-110 | 12-24 | Good to Excellent | A robust system for a variety of amines. |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 16-24 | Moderate to Good | Effective for aryl and alkyl amines. |
| Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | 12 | Good to Excellent | Particularly effective for hindered amines. |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for reactions involving this compound. Optimization of specific parameters may be required for different coupling partners.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
The reaction mixture is stirred at the desired temperature (typically 80-110 °C).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, a dry Schlenk tube is charged with the palladium catalyst, the phosphine ligand, and the base.
-
This compound and the anhydrous, degassed solvent are added.
-
The amine is then added, and the tube is sealed.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC, GC-MS, or LC-MS.
-
After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. The bromine atom at the C2 position is readily displaced through nucleophilic aromatic substitution or engaged in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the C6-nitro group is the primary activating feature of the molecule. This guide has provided an in-depth overview of the reactivity profile of the bromine atom, supported by generalized quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for scientists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. Further investigation into the specific reaction kinetics and substrate scope for this particular molecule would be a valuable addition to the field.
Role of the nitro group in the reactivity of 2-Bromo-3-methoxy-6-nitropyridine
An In-depth Technical Guide: The Pivotal Role of the Nitro Group in the Reactivity of 2-Bromo-3-methoxy-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the role of the 6-nitro group in dictating the chemical reactivity of this compound. The document elucidates the profound electronic effects of the nitro substituent, its critical function in activating the pyridine ring for nucleophilic aromatic substitution (SNAr), and its influence on other significant chemical transformations. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a practical and in-depth resource for professionals in organic synthesis and medicinal chemistry.
Introduction
This compound is a highly functionalized heterocyclic compound of significant interest in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a bromine atom, a methoxy group, and a nitro group, provides multiple reaction sites for chemical modification.[1] The strategic placement of these functional groups governs the molecule's reactivity. This guide focuses specifically on the 6-nitro group, a powerful substituent that fundamentally controls the primary reaction pathways of the molecule. Understanding its role is crucial for designing efficient synthetic routes and developing novel chemical entities.
Electronic Effects of the 6-Nitro Group
The nitro group (-NO₂) is a potent electron-withdrawing group (EWG) that exerts its influence through both inductive and resonance effects.[2]
-
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma bond framework.
-
Resonance Effect: The nitro group can delocalize electron density from the ring onto its oxygen atoms, particularly from the ortho and para positions.
When attached to a pyridine ring, which is already inherently electron-deficient due to the electronegative nitrogen atom, the nitro group further depletes the ring's electron density.[2][3] This pronounced electron deficiency has two major consequences for the molecule's reactivity:
-
Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is made significantly less nucleophilic and therefore less reactive towards electrophiles.[2]
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles, especially at positions ortho and para to the nitro group.[4][5]
The Nitro Group's Dominant Role in Nucleophilic Aromatic Substitution (SNAr)
The primary and most synthetically useful role of the 6-nitro group is the potent activation of the C2 position for nucleophilic aromatic substitution, enabling the displacement of the bromine atom.
The SNAr Mechanism: Addition-Elimination
The reaction proceeds via a well-established two-step addition-elimination mechanism.[4]
-
Step 1: Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the 2-position, which bears the bromine leaving group. This attack forms a transient, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[4][6]
-
Step 2: Stabilization and Elimination: The negative charge of the Meisenheimer complex is effectively stabilized through resonance delocalization. The 6-nitro group plays the crucial role in this stabilization by accommodating the negative charge on its oxygen atoms.[4] This stabilization significantly lowers the activation energy of the reaction. The process concludes with the elimination of the bromide ion, which restores the aromaticity of the pyridine ring and yields the substituted product.
Kinetic studies on related nitro-activated aromatic compounds have shown that the presence of a nitro group can increase the rate of nucleophilic substitution by factors of 10³ to 10⁶ compared to their unsubstituted analogues.[4]
Visualizing the Mechanism and Stabilization
The following diagrams illustrate the SNAr mechanism and the critical role of the nitro group in stabilizing the reaction intermediate.
Caption: The SNAr addition-elimination mechanism.
Caption: Resonance stabilization of the Meisenheimer complex.
Other Reactivity Influenced by the Nitro Group
While activating the ring for SNAr is its primary role, the nitro group itself is a versatile functional handle.
Reduction to an Amino Group
The nitro group can be readily reduced to a primary amine (-NH₂) using various reducing agents, such as stannous chloride (SnCl₂·2H₂O) or iron powder in acetic acid.[4][7] This transformation is highly valuable as it converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group, completely altering the electronic properties of the pyridine ring. The resulting 2-bromo-3-methoxy-6-aminopyridine can then participate in a different set of reactions, including diazotization and further functionalization of the amino group.[1]
Influence on Cross-Coupling Reactions
The bromine atom at the C2 position allows the molecule to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to form C-C and C-N bonds, respectively.[1][8] The electron-withdrawing nature of the nitro group can influence the oxidative addition step in the catalytic cycle of these reactions, often facilitating the process.
Quantitative Data: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for nucleophilic aromatic substitution on nitropyridine substrates, providing a practical guide for expected outcomes.
| Entry | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | Primary/Secondary Amines | DMSO or DMF | K₂CO₃ or Et₃N | 60 - 100 | 4 - 18 | 75 - 95 | [4] |
| 2 | Sodium Methoxide | Methanol | - | 0 - 25 (RT) | 1 - 19 | 90 - 98 | [9] |
| 3 | Thiols | DMF | NaH or K₂CO₃ | 25 (RT) - 80 | 2 - 12 | 80 - 95 | [5] |
| 4 | Alkoxides (e.g., t-BuOK) | THF or Dioxane | - | 25 (RT) - 60 | 1 - 6 | 85 - 95 | [4] |
Detailed Experimental Protocols
Protocol 1: General SNAr with a Secondary Amine (e.g., Morpholine)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the secondary amine (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (approx. 0.2 M concentration).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-methoxy-6-nitropyridine derivative.
Protocol 2: Reduction of the Nitro Group
This protocol is adapted from established methodologies for nitro group reduction.[7]
-
Setup: To a solution of this compound (1.0 eq.) in ethanol or acetic acid, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2 M KOH solution until the solution is basic.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography if necessary.
Visualizing the Experimental Workflow
Caption: A typical experimental workflow for an SNAr reaction.
Conclusion
The 6-nitro group is the single most influential substituent in determining the reactivity of this compound. Its powerful electron-withdrawing nature activates the C2 position for facile nucleophilic aromatic substitution, a reaction pathway of immense synthetic utility. This activation is achieved by stabilizing the key Meisenheimer intermediate, thereby lowering the reaction's activation energy. Furthermore, the nitro group itself serves as a versatile functional handle that can be transformed into an amino group, unlocking new avenues for molecular diversification. A thorough understanding of these principles is essential for any researcher aiming to effectively utilize this valuable heterocyclic building block in the development of novel pharmaceuticals and other advanced materials.
References
- 1. 2-Bromo-6-methoxy-3-nitropyridine | 344296-05-5 | Benchchem [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Buy 2-Bromo-6-methoxy-3-nitropyridine | 344296-05-5 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. innospk.com [innospk.com]
- 9. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide on the Electronic Effects of Substituents on the 2-Bromo-3-methoxy-6-nitropyridine Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic landscape of the 2-bromo-3-methoxy-6-nitropyridine ring, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The interplay of the bromo, methoxy, and nitro substituents creates a unique reactivity profile that is crucial for the strategic design of novel molecular entities. This document outlines the theoretical underpinnings of these electronic effects, presents predicted quantitative data, and offers detailed experimental protocols for the characterization of this and related compounds.
Theoretical Framework: Interplay of Inductive and Resonance Effects
The electronic character of the this compound ring is dictated by the cumulative influence of its substituents and the inherent electron-deficient nature of the pyridine nitrogen. Each substituent exerts a combination of inductive (-I/+I) and resonance (-M/+M) effects, which modulate the electron density and, consequently, the reactivity of the aromatic system.
-
Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the overall electron density of the ring, making it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.
-
Nitro Group (-NO₂ at C6): The nitro group is a potent electron-withdrawing group, operating through both a strong inductive (-I) and a powerful resonance (-M) effect. It significantly deactivates the ring towards electrophilic substitution and strongly activates it for nucleophilic aromatic substitution, especially at positions ortho and para to it (in this case, the 2 and 4 positions).
-
Bromo Group (-Br at C2): Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the ring via a weaker, deactivating resonance effect (+M). Halogens are generally considered deactivating groups that direct incoming electrophiles to the ortho and para positions. In the context of nucleophilic substitution, the bromo group is a good leaving group.
-
Methoxy Group (-OCH₃ at C3): The methoxy group is a classic example of a substituent with opposing electronic effects. The oxygen atom is highly electronegative, leading to an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be delocalized into the aromatic ring, resulting in a strong electron-donating resonance effect (+M). This +M effect increases electron density at the ortho and para positions relative to the methoxy group.
The combination of these effects in this compound leads to a highly polarized ring system with distinct regions of electrophilicity and nucleophilicity, making it a versatile intermediate for further chemical modifications.
Caption: Interplay of Inductive and Resonance Effects.
Quantitative Data Presentation
While experimentally determined quantitative data for this compound is not extensively available in the peer-reviewed literature, the following tables provide predicted spectroscopic data based on the analysis of closely related analogs and established principles of NMR and IR spectroscopy.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.1-8.3 | d | ~8.0 | H-4 |
| ~7.4-7.6 | d | ~8.0 | H-5 | |
| ~4.0-4.2 | s | - | -OCH₃ | |
| ¹³C | ~155-158 | s | - | C-6 |
| ~150-153 | s | - | C-3 | |
| ~140-143 | s | - | C-2 | |
| ~138-141 | d | - | C-4 | |
| ~115-118 | d | - | C-5 | |
| ~56-59 | q | - | -OCH₃ |
Note: Predictions are for a CDCl₃ solvent. Actual values may vary.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | C-H stretching (aromatic) |
| 2950-2850 | Medium | C-H stretching (methyl) |
| 1590-1570 | Strong | C=C stretching (aromatic) |
| 1530-1510 | Strong | Asymmetric N-O stretching (nitro) |
| 1350-1330 | Strong | Symmetric N-O stretching (nitro) |
| 1280-1240 | Strong | Asymmetric C-O-C stretching (aryl ether) |
| 1050-1010 | Strong | Symmetric C-O-C stretching (aryl ether) |
| 850-800 | Strong | C-H out-of-plane bending |
| 750-700 | Medium | C-Br stretching |
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Assignment |
| EI/ESI+ | 232.95/234.95 | [M]⁺/ [M+2]⁺ (Bromine isotopic pattern) |
| 233.96 | [M+H]⁺ | |
| 202.95/204.95 | [M-NO]⁺ | |
| 187.95/189.95 | [M-NO₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Proposed Synthesis
A plausible synthetic route to this compound involves the nitration of 2-bromo-3-methoxypyridine.
Materials:
-
2-bromo-3-methoxypyridine
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 2-bromo-3-methoxypyridine to the cold sulfuric acid while maintaining the temperature below 10°C.
-
Once the addition is complete, slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition of nitric acid, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Caption: Synthetic Workflow for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a spectral width of 0-12 ppm.
-
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument (at the corresponding frequency, e.g., 100 MHz). Use a proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample (in a solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or an appropriate chromatographic inlet (GC-MS or LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., 50-300 m/z).
-
Data Analysis: Identify the molecular ion peak and observe the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Analyze the fragmentation pattern to further confirm the structure.
Reactivity and Applications
The electronic effects of the substituents make the 2-position of the this compound ring highly susceptible to nucleophilic aromatic substitution. The strong electron-withdrawing nitro group at the 6-position stabilizes the Meisenheimer complex intermediate formed upon nucleophilic attack at the 2-position. This makes the bromo group an excellent leaving group in reactions with a wide range of nucleophiles (e.g., amines, alkoxides, thiols).
This predictable reactivity allows for the use of this compound as a versatile building block in the synthesis of more complex molecules with potential applications in:
-
Drug Discovery: As a scaffold for the development of kinase inhibitors, anti-cancer agents, and other biologically active compounds.
-
Materials Science: In the synthesis of organic light-emitting diodes (OLEDs), dyes, and other functional materials where the electronic properties can be fine-tuned.
This guide provides a foundational understanding of the electronic properties and reactivity of this compound, serving as a valuable resource for researchers in the chemical sciences. The provided protocols and predicted data offer a starting point for the synthesis and characterization of this and related molecules.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-3-methoxy-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds.[3][4]
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-3-methoxy-6-nitropyridine with various arylboronic acids. The resulting 2-aryl-3-methoxy-6-nitropyridine scaffold is a key intermediate in the development of novel therapeutics, particularly in oncology and neurology, due to the versatile reactivity of the nitro group and the specific substitution pattern on the pyridine ring.[5] The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the pyridine ring can influence the substrate's reactivity and the properties of the resulting coupled products.
Data Presentation: Representative Reaction Conditions
The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions that can serve as a starting point for optimization. These conditions are based on established protocols for structurally similar 2-bromopyridine derivatives.[2][6]
| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[6] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[6] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[6] |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates.[6] |
Mandatory Visualizations
General Reaction Scheme and Catalytic Cycle
Caption: General scheme and catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Logic Diagram for Reaction Optimization
Caption: A logic diagram for optimizing the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This generalized protocol is a starting point and may require optimization for specific arylboronic acids and desired scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3–5 mol%)
-
Base (e.g., K₂CO₃, 2–3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.[6]
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1]
-
-
Solvent Addition:
-
Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]
-
-
Reaction:
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]
-
The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-3-methoxy-6-nitropyridine product.
-
Safety Precautions:
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Inert gas techniques are crucial to prevent the degradation of the catalyst.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Bromo-3-methoxy-6-nitropyridine with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction essential for forming carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a vital tool in medicinal chemistry and materials science due to its broad substrate scope and tolerance for various functional groups.[2] The synthesis of substituted aminopyridines is of particular interest, as this moiety is a key structural component in numerous biologically active compounds.
This document provides detailed protocols for the Buchwald-Hartwig amination of 2-Bromo-3-methoxy-6-nitropyridine with various primary amines. The presence of an electron-withdrawing nitro group and a coordinating methoxy group on the pyridine ring presents unique challenges and considerations for reaction optimization. The conditions outlined herein serve as a robust starting point for researchers synthesizing 2-amino-3-methoxy-6-nitropyridine derivatives.
Reaction Principle & Optimization
The reaction involves the coupling of an aryl halide (this compound) with a primary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The catalytic cycle generally proceeds through oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4][5]
Key parameters for optimization include:
-
Catalyst/Ligand System: The choice of ligand is critical. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective for coupling primary amines, especially with electron-deficient heteroaryl halides.
-
Base: A strong, non-nucleophilic base is required for the deprotonation of the amine coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly with base-sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed to ensure a water-free reaction environment.
-
Temperature: Reaction temperatures generally range from 80-110 °C. Lower temperatures may be possible with highly active catalyst systems.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound with various primary amines. These conditions are based on established protocols for structurally similar electron-deficient bromopyridines and serve as a guide for optimization.
| Entry | Primary Amine (R-NH₂) | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-18 | 85-95 |
| 2 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16-24 | 80-90 |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-18 | 88-96 |
| 4 | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 18-24 | 75-85 |
| 5 | 2-Aminotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 12-16 | 82-92 |
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of this compound with benzylamine (Table 1, Entry 1).
Materials:
-
This compound
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas line
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv., 2 mol%), XPhos (0.04 equiv., 4 mol%), and NaOtBu (1.4 equiv.).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe, followed by the addition of the primary amine (e.g., benzylamine, 1.2 equiv.).
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(alkylamino)-3-methoxy-6-nitropyridine product.
Visualized Workflow and Logic
The following diagrams illustrate the key relationships and the general experimental workflow for the Buchwald-Hartwig amination process.
Caption: Key components for the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting & Safety
-
Low Yield: If the reaction yield is low, consider screening different ligands, bases, or solvents. Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. Catalyst poisoning can occur; ensure starting materials are pure.
-
Side Reactions: The nitro group can be sensitive to certain reaction conditions. If decomposition is observed, a milder base (e.g., K₃PO₄) or lower reaction temperature might be necessary.
-
Safety: Palladium catalysts, phosphine ligands, and strong bases should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium tert-butoxide is corrosive and moisture-sensitive.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Bromo-3-methoxy-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methoxy-6-nitropyridine is a highly activated heteroaromatic compound that serves as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring, being inherently electron-deficient, is further activated by the potent electron-withdrawing nitro group at the 6-position. This electronic arrangement renders the carbon at the 2-position exceptionally electrophilic, facilitating the displacement of the bromide leaving group by a wide array of nucleophiles. This reactivity profile makes this compound a valuable building block in medicinal chemistry and materials science for the synthesis of diverse and complex molecular architectures.
The general mechanism for the SNAr reaction on this substrate proceeds via a two-step addition-elimination pathway. Initially, the nucleophile attacks the electron-deficient carbon at the 2-position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized, particularly by the nitro group. In the subsequent step, the leaving group (bromide) is eliminated, restoring the aromaticity of the pyridine ring and yielding the final substituted product.
Data Presentation: Reactivity with Various Nucleophiles
The following table summarizes the expected reactivity and representative reaction conditions for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles.
Disclaimer: The quantitative data presented below is based on reactions with structurally similar nitropyridine derivatives due to the limited availability of specific experimental data for this compound. Actual yields and reaction times may vary and require optimization for this specific substrate.
| Nucleophile Class | Nucleophile Example | Solvent System | Base (if required) | Typical Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| Primary Amines | Benzylamine | Ethanol or Isopropanol | Triethylamine (TEA) or K₂CO₃ | 80 - Reflux | 2 - 6 | High |
| Secondary Amines | Morpholine | Dimethylformamide (DMF) or Ethanol | Triethylamine (TEA) or K₂CO₃ | 80 - 100 | 2 - 8 | High |
| Alkoxides | Sodium Methoxide | Methanol | N/A (reagent is a base) | 25 - 65 | 1 - 4 | Very High |
| Thiols | Thiophenol | Dimethylformamide (DMF) or Acetonitrile | K₂CO₃ or Cs₂CO₃ | 25 - 80 | 1 - 3 | Very High |
Experimental Protocols
Safety Precaution: These protocols involve the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol describes a general procedure for the amination of this compound using a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.
-
Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.2 M.
-
Add benzylamine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.5 equiv).
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-(benzylamino)-3-methoxy-6-nitropyridine.
Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)
This protocol details the substitution of the bromo group with a methoxy group.
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (25% solution in methanol or solid, 1.2 equiv)
-
Anhydrous Methanol
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous methanol to a concentration of approximately 0.3 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium methoxide (1.2 equiv) to the stirred solution. If using solid sodium methoxide, it can be added portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by adding deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
If necessary, purify the product by recrystallization or flash column chromatography to yield pure 2,3-dimethoxy-6-nitropyridine.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows associated with the nucleophilic aromatic substitution reactions of this compound.
Caption: SNAr reaction pathway.
Caption: Experimental workflow.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Bromo-3-methoxy-6-nitropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-3-methoxy-6-nitropyridine is a versatile trifunctionalized heterocyclic building block with significant potential in the synthesis of kinase inhibitors. The strategic positioning of its functional groups—a reactive bromine atom amenable to cross-coupling reactions, a nitro group that can be reduced to a key amino functionality, and a methoxy group influencing the electronic properties and conformation of the molecule—makes it an attractive starting material for accessing diverse chemical scaffolds. This document provides detailed protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on Janus Kinase (JAK) inhibitors, summarizes representative biological data, and visualizes the relevant signaling pathways.
The 2-amino-3-methoxypyridine core, readily accessible from the title compound, serves as a privileged scaffold in many kinase inhibitors. It can effectively mimic the hinge-binding motif of ATP, a crucial interaction for potent and selective kinase inhibition. The dysregulation of kinase signaling pathways, such as the JAK-STAT and PI3K/mTOR pathways, is implicated in numerous diseases, including cancer and autoimmune disorders, making the development of novel inhibitors targeting these pathways a key focus of modern drug discovery.
Synthetic Strategy Overview
The primary synthetic utility of this compound lies in its sequential functionalization. The bromine atom at the 2-position is readily displaced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties. The nitro group at the 6-position can then be selectively reduced to an amine, which serves as a handle for further derivatization, often forming a key interaction with the kinase hinge region.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a representative Suzuki-Miyaura coupling reaction to introduce an aryl group at the 2-position of the pyridine ring.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-(methoxycarbonyl)phenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add Palladium(II) acetate and triphenylphosphine to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-methoxy-6-nitropyridine.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an amine, a crucial step in forming the kinase hinge-binding moiety.
Materials:
-
2-Aryl-3-methoxy-6-nitropyridine (from Protocol 1) (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a round-bottom flask, add the 2-aryl-3-methoxy-6-nitropyridine, iron powder, and ammonium chloride.
-
Add a mixture of ethanol and water (e.g., 4:1).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 6-amino-3-methoxy-2-arylpyridine. This product can often be used in the next step without further purification.
Application in Janus Kinase (JAK) Inhibitor Synthesis
The 6-amino-3-methoxypyridine scaffold is a key component of several potent and selective JAK inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is associated with autoimmune diseases and cancers.
Caption: The JAK-STAT signaling pathway and inhibition.
Quantitative Data of Representative Kinase Inhibitors
The following table summarizes the biological activity of representative kinase inhibitors containing the 2-aminopyridine or related scaffolds, which can be conceptually derived from this compound.
| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference |
| JAK1 | Pyrrolopyrimidine JAK inhibitor | 5.9 | [1] |
| JAK2 | Pyrrolopyrimidine JAK inhibitor | 5.7 | [1] |
| JAK3 | Covalent Pyrimidine Inhibitor | <10 | [2] |
| TYK2 | 4-Aminopyridine Benzamide | 15 | [3] |
| PI3Kα | Sulfonamide Methoxypyridine | 0.22 | [4] |
| mTOR | Sulfonamide Methoxypyridine | 23 | [4] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization through established synthetic methodologies, such as Suzuki-Miyaura coupling and nitro group reduction, provides efficient access to the privileged 6-amino-3-methoxypyridine scaffold. This core structure is present in numerous potent inhibitors of key signaling pathways, including the JAK-STAT and PI3K/mTOR pathways. The protocols and data presented herein offer a foundational guide for researchers to design and synthesize new therapeutic agents targeting a range of diseases driven by aberrant kinase activity.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-3-methoxy-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methoxy-6-nitropyridine is a versatile building block in organic synthesis, particularly valuable in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the pyridine ring, make it an interesting substrate for a variety of palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position serves as a convenient handle for the introduction of diverse functionalities, enabling the construction of complex molecular architectures.
These application notes provide detailed protocols and compiled data for several key palladium-catalyzed cross-coupling reactions utilizing this compound. The information herein is intended to serve as a practical guide for researchers to facilitate the synthesis of novel compounds with potential applications in drug discovery and materials science.
General Considerations for Cross-Coupling Reactions
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent the degradation of the catalyst and sensitive reagents. Anhydrous solvents should be used, and glassware should be oven-dried prior to use. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, leading to the synthesis of biaryl and heteroaryl structures.[1][2][3]
Representative Reaction Data
While specific data for this compound is limited in the public domain, the following table provides representative conditions and yields for the Suzuki-Miyaura coupling of similar electron-deficient bromopyridine derivatives. These parameters serve as a strong starting point for reaction optimization.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 80-90 |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 75-85 |
| Methylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (3) | THF/H₂O (5:1) | 80 | 24 | 60-70 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Water 4:1, or 1,4-Dioxane/Water 4:1)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Mizoroki-Heck reaction enables the coupling of this compound with alkenes to form substituted pyridines, providing a powerful tool for C-C bond formation.[4][5]
Representative Reaction Data
The following table presents typical conditions for Heck reactions of related bromopyridine substrates.
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 18 | 70-80 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 24 | 65-75 |
| 1-Octene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | DMA | 130 | 16 | 50-60 |
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 1.5-3.0 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
In a sealable reaction tube, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent, the alkene, and the base.
-
Seal the tube and heat to the desired temperature (typically 100-140 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a highly efficient method for the formation of a carbon-carbon bond between this compound and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[6][7][8]
Representative Reaction Data
The following table summarizes typical reaction conditions for the Sonogashira coupling of similar bromopyridine substrates.
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2) | THF | 60 | 6 | 85-95 |
| 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | i-Pr₂NEt (2) | DMF | 80 | 8 | 80-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | Toluene | 70 | 12 | 75-85 |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent, the base, and the terminal alkyne.
-
Stir the reaction at room temperature or gently heat to 40-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.[9][10]
Representative Reaction Data
The following table provides representative conditions for the Buchwald-Hartwig amination of similar electron-deficient bromopyridines.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 8 | 90-98 |
| Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 85-95 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ (2) | t-BuOH | 90 | 18 | 70-80 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Standard glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the base, followed by this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir for the required time (typically 8-24 hours).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Stille Coupling
The Stille coupling reaction facilitates the formation of a C-C bond by reacting this compound with an organostannane reagent in the presence of a palladium catalyst.[11][12]
Representative Reaction Data
The following table presents typical conditions for Stille coupling reactions of similar bromopyridine substrates. Note the toxicity of organotin compounds and handle them with appropriate safety precautions.
| Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 80-90 |
| Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 80 | 16 | 75-85 |
| Hexamethylditin | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | NMP | 100 | 24 | 60-70 |
Experimental Protocol: Stille Coupling
This protocol provides a general procedure for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(vinyl)stannane, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Standard glassware for inert atmosphere reactions
-
Saturated aqueous KF solution
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Add this compound, followed by the organostannane.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir for 1-2 hours to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow
The general workflow for performing palladium-catalyzed cross-coupling reactions with this compound is outlined below.
Conclusion
This compound is a valuable substrate for a range of palladium-catalyzed cross-coupling reactions, providing access to a diverse array of substituted pyridine derivatives. The protocols and representative data presented in these application notes offer a solid foundation for researchers to explore the synthetic utility of this versatile building block in their respective fields. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Bromo-3-methoxy-6-nitropyridine
Introduction
2-Bromo-3-methoxy-6-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex pharmaceutical intermediates. Its distinct structural features—a bromine atom amenable to cross-coupling reactions, an electron-withdrawing nitro group that can be chemically modified, and a methoxy group influencing the electronic properties of the pyridine ring—make it an attractive starting material for drug discovery and development. The strategic positioning of these functional groups allows for sequential and site-selective modifications, enabling the construction of diverse molecular scaffolds, particularly for kinase inhibitors and other targeted therapies.[1][2]
This document provides detailed application notes and representative protocols for two of the most powerful and widely used transformations involving this compound: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.
Application Note 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds between sp²-hybridized carbons. For this compound, this reaction facilitates the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position of the pyridine ring. This transformation is fundamental for building biaryl and heteroaryl structures, which are prevalent motifs in a vast number of biologically active molecules, including kinase inhibitors.[3][4] The reaction is catalyzed by a palladium complex and requires a base to activate the organoboron species.[5]
Representative Quantitative Data
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids. These conditions serve as a robust starting point for optimization.[3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 8 | 91 |
| 3 | Thiophen-3-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 10 | 88 |
| 4 | Pyridin-4-ylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 16 | 79 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[3][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Water, 4:1 mixture)
-
Round-bottom flask or Schlenk tube with condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Atmosphere Control: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract three times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: A typical experimental workflow for cross-coupling reactions.
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This reaction is exceptionally valuable for synthesizing aryl amines from aryl halides. In the context of this compound, it allows for the direct installation of primary or secondary amines at the 2-position, a critical step in the synthesis of many pharmaceutical agents where a nitrogen linkage is required for biological activity or to modulate physicochemical properties.[9] The choice of phosphine ligand is crucial for the reaction's success and scope.[10]
Representative Quantitative Data
The following table provides representative conditions and yields for the Buchwald-Hartwig amination of this compound with various amines.[6]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.5) | Toluene | 100 | 6 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 12 | 84 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | Toluene | 100 | 8 | 89 |
| 4 | Piperidine | Pd(OAc)₂ (2) | P(tBu)₃ (4) | NaOtBu (1.5) | Toluene | 80 | 4 | 95 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of this compound with a secondary amine.[6][11]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 1.5-4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk tube
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube inside a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add this compound to the tube, followed by the anhydrous solvent and finally the amine via syringe.
-
Atmosphere Control: Seal the tube and remove it from the glovebox (if used). If not using a glovebox, ensure the system is kept under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product using flash column chromatography.
Caption: Key synthetic pathways for elaborating the starting material.
Signaling Pathways and Further Applications
The substituted pyridine derivatives synthesized from this compound are often designed as inhibitors of protein kinases. Kinases are critical enzymes that regulate a majority of cellular signaling pathways by phosphorylating specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, especially cancer.[12] The synthesized intermediates can be further elaborated into final compounds that target the ATP-binding site of kinases involved in pathways such as MAPK/ERK, PI3K/AKT, and JAK/STAT. The reduction of the 6-nitro group to an amine provides an additional handle for modification, allowing for the creation of compounds that can interact with different regions of the kinase active site or improve pharmacokinetic properties.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Buy 2-Bromo-6-methoxy-3-nitropyridine | 344296-05-5 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. pubs.acs.org [pubs.acs.org]
Application of 2-Bromo-3-methoxy-6-nitropyridine in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-methoxy-6-nitropyridine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and an electron-withdrawing nitro group on the pyridine ring makes it a valuable intermediate for the development of novel agrochemicals. The bromine atom serves as a handle for various cross-coupling reactions, the nitro group can be a precursor to an amino group or influence the reactivity of the ring, and the methoxy group can modulate the electronic properties and biological activity of the final product. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a representative class of agrochemicals: pyridyl-pyrazole fungicides.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis lies in its use as a key intermediate for the construction of pyridine-containing active ingredients. The pyridine moiety is a common scaffold in a wide range of herbicides, fungicides, and insecticides. The specific substitution pattern of this compound allows for the regioselective introduction of various substituents, enabling the fine-tuning of biological activity and physicochemical properties.
One of the most promising applications is in the synthesis of pyridyl-pyrazole fungicides. This class of fungicides often acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, leading to disruption of fungal growth and development. The synthesis of such compounds typically involves a carbon-carbon bond formation between the pyridine and pyrazole rings, often achieved through palladium-catalyzed cross-coupling reactions.
Synthesis of a Representative Pyridyl-Pyrazole Fungicide
This section details a representative protocol for the synthesis of a hypothetical pyridyl-pyrazole fungicide, N-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methoxy-6-nitropyridin-2-amine, illustrating the utility of this compound as a starting material. The synthesis involves a Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methoxy-6-nitropyridin-2-amine
Materials:
-
This compound
-
4-Amino-1,3-dimethyl-1H-pyrazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Toluene
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-amino-1,3-dimethyl-1H-pyrazole (1.2 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and Xantphos (0.04 eq) to the flask under the inert atmosphere.
-
Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M of the limiting reagent) to the flask via a syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts. Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methoxy-6-nitropyridin-2-amine.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of pyridyl-pyrazole fungicides using this compound via a Buchwald-Hartwig amination reaction.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 eq | Limiting reagent |
| Pyrazole amine | 1.1 - 1.5 eq | |
| Catalyst System | ||
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 1 - 5 mol% | |
| Ligand (e.g., Xantphos) | 2 - 10 mol% | |
| Base | ||
| Base (e.g., Cs₂CO₃, K₃PO₄) | 2.0 - 3.0 eq | |
| Reaction Conditions | ||
| Solvent | Anhydrous Dioxane or Toluene | |
| Temperature | 90 - 120 °C | |
| Reaction Time | 12 - 48 hours | Monitored by TLC/LC-MS |
| Product | ||
| Yield | 65 - 85% | After purification |
| Purity | >98% | Determined by HPLC/NMR |
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Synthetic route to a representative pyridyl-pyrazole fungicide.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. The presented application in the synthesis of a representative pyridyl-pyrazole fungicide highlights its potential for constructing complex, biologically active molecules. The detailed protocol and workflow provide a solid foundation for researchers and scientists in the agrochemical industry to explore the utility of this compound in the development of next-generation crop protection agents. Further derivatization of the synthesized pyridyl-pyrazole, for instance, through reduction of the nitro group to an amine followed by further functionalization, can lead to a diverse library of compounds for biological screening.
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-3-methoxy-6-nitropyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, tolerates a wide variety of functional groups, and has been extensively utilized in the synthesis of natural products, pharmaceuticals, and advanced materials.[2][3]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-bromo-3-methoxy-6-nitropyridine with various terminal alkynes. The resulting 2-alkynyl-3-methoxy-6-nitropyridine scaffolds are valuable intermediates in drug discovery, as the pyridine core is a common motif in biologically active compounds, and the alkyne handle allows for further molecular elaboration, for instance, through click chemistry or conversion to other functional groups.[4] The presence of an electron-withdrawing nitro group on the pyridine ring is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
The experimental workflow for the Sonogashira coupling of this compound is a straightforward process involving the setup of the reaction under an inert atmosphere, followed by heating, monitoring, workup, and purification.
References
Application Notes and Protocols for the Heck Reaction of 2-Bromo-3-methoxy-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Heck reaction of 2-Bromo-3-methoxy-6-nitropyridine. The presence of both an electron-donating methoxy group and a strong electron-withdrawing nitro group on the pyridine ring influences its reactivity in cross-coupling reactions. These protocols are based on established methodologies for the Heck coupling of related electron-deficient bromopyridines and are intended to serve as a starting point for reaction optimization.
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is of great importance in organic synthesis, particularly in the pharmaceutical and materials science industries, for the construction of complex molecular architectures.[2] The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product.[3]
For a substrate such as this compound, the electron-withdrawing nature of the nitro group is expected to facilitate the oxidative addition step, making it a suitable candidate for the Heck reaction.
Data Presentation: Representative Heck Reaction Conditions for Substituted Bromopyridines
| Entry | Bromopyridine Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | ~85 |
| 2 | 2-Amino-5-bromo-4-methylpyridine | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 120 | 18 | ~78 |
| 3 | 6-Bromonicotinonitrile | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 100-120 | 12-24 | Not specified |
| 4 | 6-Bromonicotinonitrile | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | NMP | 120-140 | 16-24 | Not specified |
Experimental Protocols
The following is a detailed, representative protocol for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). This protocol is a composite based on established methods for similar electron-deficient bromopyridines and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene or n-Butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
-
Base: Triethylamine (Et₃N) (2.0 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (MeCN))
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., PPh₃).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (e.g., DMF) via syringe, followed by the alkene (1.5 equiv) and the base (e.g., Et₃N, 2.0 equiv).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically between 100-140 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically within 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-alkenyl-3-methoxy-6-nitropyridine product.
Mandatory Visualization
Caption: General workflow for the Heck reaction.
References
Application Notes and Protocols for Stille Coupling of 2-Bromo-3-methoxy-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Potential Stille Coupling Partners
2-Bromo-3-methoxy-6-nitropyridine serves as an electrophilic partner in the Stille coupling reaction.[1][2] The electron-withdrawing nature of the nitro group is expected to enhance the reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst. A variety of organostannanes can be employed as nucleophilic coupling partners to introduce diverse functionalities at the 2-position of the pyridine ring.
Table 1: Potential Organostannane Coupling Partners for this compound
| Coupling Partner Class | Representative Examples | Resulting Structure |
| Aryl Stannanes | Phenyltributylstannane, 4-Methoxyphenyltributylstannane, 4-Fluorophenyltributylstannane | 2-Aryl-3-methoxy-6-nitropyridines |
| Heteroaryl Stannanes | 2-(Tributylstannyl)thiophene, 2-(Tributylstannyl)furan, 3-(Tributylstannyl)pyridine | 2-Heteroaryl-3-methoxy-6-nitropyridines |
| Vinyl Stannanes | Vinyltributylstannane, (E)-1-Hexenyltributylstannane | 2-Vinyl-3-methoxy-6-nitropyridines |
| Alkynyl Stannanes | Phenylethynyltributylstannane, 1-Hexynyltributylstannane | 2-Alkynyl-3-methoxy-6-nitropyridines |
| Alkyl Stannanes | Methyltributylstannane, Allyltributylstannane | 2-Alkyl-3-methoxy-6-nitropyridines |
Application Notes: Key Experimental Considerations
Successful Stille coupling of this compound requires careful consideration of several reaction parameters. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group may influence the substrate's reactivity and stability under catalytic conditions.
-
Catalyst Selection: Palladium(0) complexes are the active catalysts in the Stille reaction.[1] Commonly used precursors include Pd(PPh₃)₄ and Pd₂(dba)₃. For challenging substrates, catalysts with bulky, electron-rich phosphine ligands can be more effective.[5]
-
Ligand Choice: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃) is a standard ligand. For electron-deficient substrates, more electron-donating and sterically demanding ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or XPhos may improve reaction efficiency.
-
Solvent: Anhydrous, degassed polar aprotic solvents are typically used to ensure the solubility of the reactants and the stability of the catalytic species. Common choices include toluene, dioxane, DMF, and THF.[6]
-
Temperature: Stille reactions are often conducted at elevated temperatures, typically ranging from 80 to 110 °C, to promote the catalytic cycle.[6] Microwave irradiation can also be employed to accelerate the reaction.
-
Additives: In some cases, additives can enhance the reaction rate and yield. Copper(I) iodide (CuI) is a common co-catalyst that can accelerate the transmetalation step.[5] The addition of lithium chloride (LiCl) or cesium fluoride (CsF) can also be beneficial, particularly for less reactive organostannanes.
Experimental Protocols
The following are general, representative protocols for the Stille coupling of this compound with various classes of organostannanes. These protocols should be considered as starting points and may require optimization for specific coupling partners.
General Protocol for Aryl and Heteroaryl Coupling
This protocol describes a general procedure for the coupling of this compound with an aryltributylstannane or a heteroaryltributylstannane.
Table 2: Reaction Conditions for Aryl/Heteroaryl Stille Coupling
| Parameter | Condition |
| Substrate | This compound (1.0 equiv) |
| Coupling Partner | Aryl/Heteroaryltributylstannane (1.1 - 1.5 equiv) |
| Catalyst | Pd(PPh₃)₄ (0.05 - 0.10 equiv) |
| Solvent | Anhydrous, degassed Toluene or Dioxane |
| Temperature | 90 - 110 °C |
| Reaction Time | 12 - 24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the aryltributylstannane or heteroaryltributylstannane.
-
Add the palladium catalyst under a stream of inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Vinyl Coupling
This protocol outlines a general procedure for the coupling of this compound with a vinyltributylstannane.
Table 3: Reaction Conditions for Vinyl Stille Coupling
| Parameter | Condition |
| Substrate | This compound (1.0 equiv) |
| Coupling Partner | Vinyltributylstannane (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (0.025 equiv) |
| Ligand | P(o-tol)₃ (0.10 equiv) |
| Solvent | Anhydrous, degassed THF |
| Temperature | 80 °C |
| Reaction Time | 8 - 16 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the vinyltributylstannane via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup as described in the aryl coupling protocol, including a potassium fluoride wash.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
Caption: General reaction scheme for the Stille coupling.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: A typical experimental workflow for a Stille coupling reaction.
References
Application Notes and Protocols for the Synthesis of Substituted 3-Methoxy-6-Nitropyridines
Topic: Synthesis of Substituted 3-Methoxy-6-Nitropyridines via 2-Bromo-3-Methoxy-6-Nitropyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The 3-methoxy-6-nitropyridine moiety, in particular, offers a unique electronic and structural framework. This compound is a highly versatile building block for accessing a diverse range of derivatives. The presence of the electron-withdrawing nitro group at the 6-position activates the C2-position, making the bromine atom an excellent leaving group for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[1] This document provides detailed application notes and protocols for key synthetic transformations utilizing this substrate.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3] For this compound, these methods allow for the precise introduction of a wide array of substituents at the 2-position.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-methoxy-6-nitropyridines
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4] This reaction is fundamental for the synthesis of biaryl compounds.
General Reaction Scheme:
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling Note: The following data is based on conditions for similar 2-bromopyridine substrates and should serve as a starting point for optimization.[4][5]
| Coupling Partner (Boronic Acid) | Catalyst System (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (2-5) | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent[4] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2-3) | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent[4] |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1-2) / SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent[4] |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (3) | THF/H₂O | 80-100 | 8-18 | High to Excellent[5] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is a starting point and may require optimization for specific substrates.[4][6]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[4]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)[4]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
-
Reagents for workup and purification (ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.[4]
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with the inert gas three times.
-
-
Procedure:
-
Add the degassed solvent mixture via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the starting halide.[6]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x).[6]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-methoxy-6-nitropyridine.
-
Stille Coupling
The Stille coupling is a versatile C-C bond-forming reaction between an organohalide and an organostannane reagent, catalyzed by palladium.[7][8] It is known for its tolerance of a wide variety of functional groups.[9]
General Reaction Scheme:
Data Presentation: Representative Conditions for Stille Coupling Note: Specific data for the target substrate is limited; conditions are based on established methods for aryl bromides.
| Coupling Partner (Organostannane) | Catalyst System (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Typical Yield |
| (Tributylstannyl)benzene | Pd(PPh₃)₄ (3-5) | - | Toluene | 100-110 | 12-24 | Good[10] |
| (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | - | DMF | 90-100 | 16 | Good[11] |
| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (2-4) | - | THF | 65 | 18 | Good-Excellent |
| (Tributylstannyl)pyridine | Pd₂(dba)₃ (2) / P(furyl)₃ (8) | LiCl (3 equiv) | Dioxane | 100 | 12 | Good |
Detailed Experimental Protocol: Stille Coupling
This protocol is a generalized procedure based on established methods.[11] Organotin compounds are highly toxic and should be handled with appropriate safety precautions.
-
Materials:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
-
Procedure:
-
Degas the resulting solution by bubbling with argon for 15-20 minutes.[11]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with an aqueous solution of KF to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Sonogashira Coupling: Synthesis of 2-Alkynyl-3-methoxy-6-nitropyridines
The Sonogashira reaction is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[12][13]
General Reaction Scheme:
Data Presentation: Representative Conditions for Sonogashira Coupling Note: Conditions are based on established methods for similar bromopyridine substrates.[14][15]
| Coupling Partner (Alkyne) | Catalyst System (mol%) | Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Typical Yield |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2-3) | THF | RT to 50 | High[15] |
| 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N (excess) | DMF | 100 | 72-96%[14] |
| 4-Ethylphenylacetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | Good[15] |
| 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N / Piperidine | Toluene | 80 | High |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a generalized procedure based on established methods.[14][15]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
-
Procedure:
-
Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) until completion.[14]
-
Monitor reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the solution with saturated aqueous NH₄Cl, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Buchwald-Hartwig Amination: Synthesis of 2-Amino-3-methoxy-6-nitropyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[2][16] It is a premier method for synthesizing arylamines.[3]
General Reaction Scheme:
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination Note: Conditions are based on established methods for similar bromopyridine substrates.[16][17]
| Amine | Catalyst System (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Morpholine | Pd(OAc)₂ (2) / BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | High[17] |
| Aniline | Pd₂(dba)₃ (1.5) / XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | High[17] |
| Benzylamine | Pd(OAc)₂ (2) / cataCXium A (4) | K₂CO₃ (2.0) | t-BuOH | 90 | 12 | Moderate-Good[17] |
| Methylamine (gas) | Pd(OAc)₂ (2) / dppp (2) | NaOtBu (1.4) | Toluene | 80-100 | 12-18 | Good[16] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol is based on established methods and may require optimization.[16]
-
Materials:
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube or sealed vial.
-
Add this compound and a stir bar.
-
Seal the vessel.
-
-
Procedure:
-
Add the anhydrous, degassed solvent, followed by the amine (if liquid). For volatile or gaseous amines, the reaction must be performed in a sealed tube.[16]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring, further activated by the strong electron-withdrawing nitro group, renders the 2-position of this compound highly susceptible to nucleophilic attack.[1] This allows for the direct displacement of the bromide by a variety of nucleophiles, often without the need for a metal catalyst.[18]
General Reaction Scheme:
Data Presentation: Representative Conditions for SNAr
| Nucleophile | Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Methoxide | Sodium Methoxide | Methanol | 0 to RT | 18 | High (98%)*[19] |
| Ethylamine | Ethylamine | DMSO | 180 | 4 | Good[20] |
| Methylamine | Methylamine | DMSO | 180 | 4 | Good[20] |
| Primary/Secondary Amines | Amine (excess) | Ethanol | Reflux | 12-24 | Moderate-Good |
*Data for the analogous 5-bromo-2-methoxy-3-nitropyridine substrate.[19] **Data for the analogous 2,6-dibromopyridine substrate.[20]
Detailed Experimental Protocol: SNAr with an Amine
This protocol describes a typical procedure for the substitution of bromide with an amine.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Piperidine, 2-5 equiv)
-
Solvent (e.g., Ethanol, DMSO, or Acetonitrile)
-
Optional: Non-nucleophilic base (e.g., DIPEA) if the amine salt is used.[21]
-
-
Reaction Setup:
-
To a round-bottom flask or sealed tube, add this compound and the solvent.
-
Add the amine nucleophile. Using the amine as a solvent is also possible.
-
-
Procedure:
-
Heat the reaction mixture to the desired temperature (e.g., reflux) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess amine.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.[21]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Mandatory Visualizations
Caption: Synthetic pathways from this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 20. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 21. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-3-methoxy-6-nitropyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the Suzuki-Miyaura coupling of 2-Bromo-3-methoxy-6-nitropyridine. This substrate is considered challenging due to a combination of electronic effects and steric hindrance.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a difficult substrate for Suzuki coupling?
A1: This substrate presents several challenges that can lead to low reaction yields:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation or slowing down the catalytic cycle.[1][2]
-
Steric Hindrance: The methoxy group at the 3-position (ortho to the bromine) creates steric bulk around the reaction center. This can hinder the oxidative addition step, which is the initial interaction of the palladium catalyst with the pyridine ring.[3][4]
-
Electronic Effects: The pyridine ring is electron-deficient, which is further amplified by the strongly electron-withdrawing nitro group at the 6-position. While this can facilitate the oxidative addition step, the overall electronic nature of the molecule can influence other steps in the catalytic cycle, such as transmetalation and reductive elimination.[1][5]
Q2: I am observing significant amounts of a byproduct that appears to be my debrominated starting material. What is this and how can I prevent it?
A2: This is likely the result of a side reaction called hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can occur under certain catalytic conditions and is often competitive with the desired cross-coupling. To minimize this, consider re-evaluating your catalyst and reaction conditions. Using ligands that promote faster reductive elimination compared to competing side reactions can be beneficial.
Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I minimize it?
A3: Homocoupling of the boronic acid (forming a symmetrical biaryl from two boronic acid molecules) is often caused by the presence of oxygen in the reaction mixture.[6] It is crucial to ensure that all solvents are properly degassed and that the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen).[6] Running the reaction with a slight excess of the boronic acid can sometimes be a strategy, but rigorous exclusion of oxygen is the most effective solution.
Q4: I am seeing a significant amount of protodeboronation, where my boronic acid is converted back to the corresponding arene. How can I avoid this?
A4: Protodeboronation is a common side reaction, especially with electron-rich or heteroaryl boronic acids, and is often facilitated by the presence of water and a strong base.[6][7] To mitigate this, you can:
-
Use a milder base: Consider switching from strong bases like NaOH or K₃PO₄ to weaker bases such as K₂CO₃ or KF.[6]
-
Employ anhydrous conditions: Removing water from the reaction can significantly suppress this side reaction.[6]
-
Use potassium trifluoroborate salts or boronate esters: These derivatives are often more stable towards protodeboronation than the corresponding boronic acids.[7][8]
Troubleshooting Guide for Low Yield
| Observation/Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very low conversion of starting material | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[6] 2. Catalyst Inhibition: The pyridine nitrogen is binding too strongly to the palladium center.[1] 3. Low Reaction Temperature: The energy barrier for oxidative addition, especially with a sterically hindered substrate, is not being overcome. | 1. Use a fresh catalyst/ligand. Consider using an air-stable Pd(II) precatalyst (e.g., PdCl₂(dppf), Buchwald precatalysts) that is activated in situ.[2][6] 2. Select a more appropriate ligand. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can accelerate oxidative addition and stabilize the catalyst.[9][10] 3. Increase the reaction temperature. Incrementally increase the temperature (e.g., from 80°C to 100-110°C) and monitor for product formation.[9] |
| Reaction starts but stalls at low conversion | 1. Catalyst Decomposition: The catalyst is not stable under the reaction conditions for the required time. 2. Insufficient Base: The base is being consumed or is not effective enough to facilitate the transmetalation step.[11] 3. Boronic Acid Decomposition: The boronic acid is degrading over the course of the reaction (e.g., via protodeboronation).[7] | 1. Increase catalyst loading slightly (e.g., from 2 mol% to 4 mol%). 2. Switch to a stronger or more soluble base. Consider changing from K₂CO₃ to K₃PO₄ or Cs₂CO₃.[12] Ensure the base is finely powdered for better reactivity in anhydrous conditions.[6] 3. Use a more stable boron reagent. Switch from a boronic acid to a boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[8] |
| Formation of multiple unidentified byproducts | 1. High Reaction Temperature: The reaction may be too hot, leading to decomposition of starting materials, products, or the catalyst. 2. Incorrect Solvent/Base Combination: The chosen conditions may be promoting side reactions.[1] 3. Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures and participate in side reactions. | 1. Lower the reaction temperature. Try running the reaction at a lower temperature for a longer period. 2. Screen different solvent and base combinations. Common systems include Dioxane/H₂O with K₃PO₄ or Toluene/H₂O with K₂CO₃.[9][13] 3. Choose a more robust solvent. Toluene or dioxane are generally stable choices for Suzuki couplings. |
Data on Challenging Suzuki Couplings
The following table summarizes reaction conditions used for Suzuki couplings of challenging pyridine and other electron-deficient or sterically hindered substrates, which can serve as a starting point for optimization.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | ~80 | Based on[14] |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | K₃PO₄ (3) | Dioxane | 80 | 1.5 | 96 | Based on[14] |
| 2-Bromo-6-methyl-1H-benzo[d]imidazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 12 | 85 | Based on[2] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 18 | 60 | [1] |
| 2-Bromopyridine | 2,3,4,5-Tetrafluorophenylboronic acid | Pd₂(dba)₃ (5) | PCy₂Ph (15) | Na₂CO₃ (2.2) | Dioxane | 95 | 60 | 83 | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a generalized starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., PdCl₂(dppf) or a Buchwald G3 precatalyst, 2–5 mol%)
-
Ligand (if not using a precatalyst, e.g., SPhos, 4–10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1-0.2 M solution)
-
Degassed water (if using an aqueous system, typically a 4:1 to 10:1 solvent:water ratio)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of Argon or Nitrogen, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (if applicable, e.g., in a 10:1 ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS by periodically taking small aliquots from the reaction mixture under a positive pressure of inert gas.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Preventing homocoupling of boronic acids in reactions with 2-Bromo-3-methoxy-6-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of boronic acids during Suzuki-Miyaura cross-coupling reactions with 2-Bromo-3-methoxy-6-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of a Suzuki-Miyaura reaction?
A1: Boronic acid homocoupling is a common side reaction where two molecules of the boronic acid (or its derivative) react with each other to form a symmetrical biaryl byproduct. This undesired reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process.
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the existence of palladium(II) species in the catalytic cycle. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.
Q3: Why is this compound a particularly challenging substrate for this reaction?
A3: this compound is an electron-deficient heteroaryl halide. The electron-withdrawing nitro group activates the C-Br bond towards oxidative addition, which is favorable. However, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This can slow down the desired cross-coupling pathway, making side reactions like homocoupling more competitive.
Q4: How can I minimize the presence of oxygen in my reaction?
A4: To minimize oxygen, it is crucial to rigorously degas all solvents and the reaction mixture itself. This can be achieved by sparging with an inert gas (like argon or nitrogen) for an extended period or by using the freeze-pump-thaw technique. Assembling the reaction glassware under an inert atmosphere is also essential.
Q5: How can I control the amount of Pd(II) species in the reaction?
A5: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is a direct way to start with the active form of the catalyst. If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the in-situ reduction to Pd(0) can sometimes be a source of issues. In such cases, the addition of a mild reducing agent, like potassium formate, can help maintain the palladium in its active Pd(0) state without interfering with the main catalytic cycle.
Troubleshooting Guide
Problem: Significant formation of boronic acid homocoupling byproduct.
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | 1. Improve Degassing: Ensure all solvents are thoroughly degassed using a robust method like freeze-pump-thaw (at least three cycles) or by sparging with an inert gas for a minimum of 30-60 minutes. 2. Inert Atmosphere: Assemble your reaction glassware under a positive pressure of argon or nitrogen. Use Schlenk techniques for all reagent and solvent transfers. |
| Presence of Pd(II) Species | 1. Use a Pd(0) Precatalyst: Switch from a Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄). 2. Add a Reducing Agent: If using a Pd(II) source, consider adding a mild reducing agent such as potassium formate (1.1-1.5 equivalents) to the reaction mixture before adding the palladium catalyst. |
| Suboptimal Catalyst/Ligand System | 1. Use Bulky, Electron-Rich Ligands: For electron-deficient substrates like this compound, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the reductive elimination step and outcompete homocoupling. 2. Optimize Catalyst Loading: While higher catalyst loading can increase reaction rates, it can also sometimes promote side reactions. Experiment with lowering the catalyst loading (e.g., from 2 mol% to 1 mol%). |
| Inappropriate Base or Solvent | 1. Screen Bases: The choice of base is critical. For sensitive substrates, weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH. 2. Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is common. Ensure the solvent system provides good solubility for all reactants. |
| High Reaction Temperature | 1. Lower the Temperature: Higher temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling. If possible, try running the reaction at a lower temperature for a longer period. |
Data Presentation: Impact of Reaction Conditions on Homocoupling
The following tables summarize representative data for Suzuki-Miyaura couplings of electron-deficient bromopyridines, illustrating the impact of various reaction parameters on the yield of the desired product and the formation of the homocoupling byproduct. Note: This data is for analogous systems and should be used as a guide for optimizing your specific reaction.
Table 1: Effect of Catalyst and Ligand on Product vs. Homocoupling Ratio
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Product Yield (%) | Homocoupling (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 65 | 15 |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85 | <5 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | >95 | Not Detected |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 90 | <5 |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Catalyst System | Base (Equiv.) | Solvent | Temp (°C) | Product Yield (%) | Homocoupling (%) |
| Pd(PPh₃)₄ | NaOH (2) | Toluene/H₂O | 90 | 70 | 20 |
| Pd(PPh₃)₄ | K₂CO₃ (2) | Dioxane/H₂O | 90 | 85 | <5 |
| Pd(PPh₃)₄ | K₃PO₄ (2) | Toluene | 100 | 92 | <5 |
| Pd(PPh₃)₄ | Cs₂CO₃ (2) | Dioxane | 100 | 94 | <5 |
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a starting point and may require optimization for different boronic acids.
Materials:
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This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Standard Schlenk line and glassware
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Optimization of reaction conditions for nucleophilic substitution on 2-Bromo-3-methoxy-6-nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-3-methoxy-6-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a good substrate for nucleophilic aromatic substitution?
A1: The pyridine ring is inherently electron-deficient. This characteristic is significantly enhanced by the presence of the strongly electron-withdrawing nitro group (-NO2) at the 6-position. This group, along with the nitrogen atom in the ring, activates the positions ortho and para to it for nucleophilic attack. The bromine atom at the 2-position is a good leaving group, making it susceptible to displacement by a wide range of nucleophiles.[1][2][3]
Q2: What is the general mechanism for nucleophilic substitution on this substrate?
A2: The reaction proceeds via a two-step addition-elimination mechanism, also known as the SNAr mechanism. First, the nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a negatively charged intermediate called a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the nitro group. In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the pyridine ring is restored.[1][2]
Q3: What types of nucleophiles can be used with this compound?
A3: A variety of nucleophiles can be employed, including but not limited to:
-
N-nucleophiles: Primary and secondary amines (e.g., alkylamines, anilines, piperidine, morpholine).
-
O-nucleophiles: Alkoxides (e.g., sodium methoxide, potassium tert-butoxide), and phenoxides.
-
S-nucleophiles: Thiols and thiophenols.
Q4: What are the typical solvents and bases used for this reaction?
A4: Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Common choices include:
-
Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF).
-
Bases: Inorganic bases like potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) are often used with amine nucleophiles to neutralize the HBr formed. For alkoxide nucleophiles, the corresponding sodium or potassium alkoxide is used in excess. Stronger, non-nucleophilic bases like sodium hydride (NaH) can be used to deprotonate weakly acidic nucleophiles.
Q5: At what temperature should I run my reaction?
A5: The optimal temperature depends on the reactivity of the nucleophile. For highly reactive nucleophiles like primary amines and alkoxides, reactions can often be run at room temperature to moderate temperatures (e.g., 25-80 °C). For less reactive nucleophiles, heating may be necessary (e.g., 80-120 °C) to achieve a reasonable reaction rate. It is always advisable to start at a lower temperature and monitor the reaction progress before increasing the temperature.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic substitution on this compound.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Insufficiently reactive nucleophile | - Increase the reaction temperature in increments of 10-20 °C. - Use a stronger base to fully deprotonate the nucleophile. - If possible, switch to a more nucleophilic reagent. |
| Poor solvent choice | - Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.[4] |
| Base is not strong enough or is insoluble | - Use a stronger base (e.g., NaH, K2CO3, Cs2CO3). - Ensure the base is finely powdered for better solubility and reactivity. |
| Low reaction temperature | - Gradually increase the temperature and monitor the reaction by TLC or LC-MS. |
| Deactivated nucleophile | - Ensure the nucleophile is not protonated by an acidic source in the reaction mixture. Use a slight excess of base. |
Issue 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Suggested Solution |
| Displacement of the methoxy group | The methoxy group at the 3-position is generally less labile than the bromine at the 2-position. However, at high temperatures or with very strong nucleophiles, its substitution can occur. - Run the reaction at the lowest possible temperature that allows for the conversion of the starting material. - Use a less aggressive nucleophile if possible. |
| Nitro group migration | While less common, nitro group migration has been observed in some nitropyridine systems, especially in polar aprotic solvents.[5] - If suspected, consider changing the solvent system. - Careful characterization of all products is essential. |
| Over-alkylation of amine nucleophiles | Primary amines can sometimes react further to form tertiary amines.[6] - Use a larger excess of the primary amine nucleophile. |
| Reaction with the solvent | Solvents like DMF can sometimes participate in side reactions at high temperatures. - If side products related to the solvent are observed, switch to a more inert solvent like dioxane or toluene, although this may require higher temperatures. |
Issue 3: Difficult Product Purification
| Possible Cause | Suggested Solution |
| Product is very polar | - Use a more polar eluent system for column chromatography. - Consider a reverse-phase chromatography purification. |
| Product co-elutes with starting material | - Optimize the eluent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
| Residual base or salts | - Perform an aqueous workup to remove inorganic salts before chromatography. An acidic wash can remove basic impurities, and a basic wash can remove acidic impurities. |
Data Presentation
The following tables provide illustrative data for the optimization of reaction conditions based on typical outcomes for similar SNAr reactions.
Table 1: Effect of Solvent on Reaction Yield with Piperidine
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DMF | 80 | 4 | 92 |
| DMSO | 80 | 4 | 95 |
| Acetonitrile | 80 | 8 | 75 |
| THF | 80 | 12 | 60 |
| Conditions: this compound (1.0 eq), Piperidine (1.2 eq), K2CO3 (1.5 eq). |
Table 2: Effect of Base on Reaction Yield with Aniline
| Base | Temperature (°C) | Time (h) | Yield (%) |
| K2CO3 | 100 | 12 | 85 |
| Cs2CO3 | 100 | 8 | 90 |
| NaH | 100 | 10 | 78 |
| Triethylamine | 100 | 24 | 45 |
| Conditions: this compound (1.0 eq), Aniline (1.2 eq), Base (1.5 eq) in DMF. |
Table 3: Effect of Temperature on Reaction Yield with Sodium Methoxide
| Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | | 25 | 24 | 50 | | 50 | 8 | 88 | | 80 | 2 | 94 | Conditions: this compound (1.0 eq), Sodium Methoxide (1.5 eq) in Methanol.
Experimental Protocols
Protocol 1: Synthesis of 3-methoxy-6-nitro-2-(piperidin-1-yl)pyridine
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To a 50 mL round-bottom flask, add this compound (1.23 g, 5 mmol), potassium carbonate (1.04 g, 7.5 mmol), and 20 mL of DMF.
-
Stir the mixture at room temperature for 5 minutes.
-
Add piperidine (0.51 g, 6 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water (3 x 20 mL).
-
Dry the solid under vacuum to afford the desired product. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of 2,3-dimethoxy-6-nitropyridine
-
To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add methanol (20 mL).
-
Carefully add sodium metal (0.17 g, 7.5 mmol) in small portions to the methanol. Stir until all the sodium has dissolved to form sodium methoxide.
-
Add this compound (1.23 g, 5 mmol) to the sodium methoxide solution.
-
Heat the reaction mixture to 50 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 8-10 hours), cool the reaction to room temperature.
-
Carefully quench the reaction by adding 20 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Visualizations
References
Catalyst poisoning issues in cross-coupling of 2-Bromo-3-methoxy-6-nitropyridine
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-3-methoxy-6-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly those related to catalyst poisoning and low reaction efficiency.
Troubleshooting Guide
This guide addresses frequent problems encountered during the cross-coupling of this compound, providing likely causes and actionable solutions in a direct question-and-answer format.
Question 1: My Suzuki-Miyaura coupling reaction is stalling or resulting in low conversion. What are the primary causes?
Answer: Low conversion with this substrate is typically linked to catalyst deactivation or poisoning. The this compound molecule contains two primary features that can inhibit palladium catalysts:
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Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, occupying a coordination site and preventing the catalytic cycle from proceeding efficiently. This is a well-documented issue for 2-halopyridine substrates.[1][2]
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Nitro Group Interference: The electron-withdrawing nitro group makes the pyridine ring electron-deficient, which can facilitate oxidative addition. However, the nitro group itself can potentially interact with the low-valent palladium catalyst, leading to undesired side reactions or oxidation of the active Pd(0) species.
Question 2: How can I mitigate catalyst poisoning by the pyridine nitrogen?
Answer: The most effective strategy is to use a catalytic system that sterically and electronically disfavors the inhibitory pyridine-palladium interaction.
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Ligand Selection: Employ bulky, electron-rich phosphine ligands. Biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are particularly effective.[2] Their steric bulk creates a "pocket" around the palladium atom that hinders the approach of the pyridine nitrogen while still allowing the catalytic cycle to proceed.[1]
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Catalyst Loading: In some cases, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can help compensate for a portion of the catalyst being deactivated.
Question 3: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
Answer: The formation of palladium black is a visual indicator of catalyst decomposition, where active Pd(0) species agglomerate into inactive, insoluble metallic palladium.[1] This can be caused by:
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High Temperatures: Excessive heat (often >120 °C) can accelerate the decomposition of the catalyst complex, especially if the ligand is not robust enough to stabilize it.
-
Incomplete Ligand Coordination: An insufficient ligand-to-palladium ratio can leave the palladium center exposed and prone to aggregation.
-
Poor Reagent/Solvent Quality: The presence of oxygen or other impurities can lead to catalyst oxidation and subsequent decomposition.
Solutions:
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Lower the reaction temperature (e.g., to 80-100 °C) and extend the reaction time.[1]
-
Ensure a proper ligand-to-palladium ratio, typically 2:1 for monodentate phosphines.
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Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the experiment.[2]
Question 4: My Heck reaction is giving a poor yield. What parameters should I investigate?
Answer: For an electron-deficient substrate like this compound, optimizing the Heck reaction requires careful consideration of the base and catalyst system.
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Base Selection: A base is required to neutralize the HBr generated in the catalytic cycle.[3] Organic bases like triethylamine (Et₃N) or inorganic bases such as sodium acetate (NaOAc) are commonly used. The choice of base can be critical and may require screening.
-
Catalyst and Ligands: While some Heck reactions can proceed without phosphine ligands ("phosphine-free"), electron-deficient heteroaryl bromides often benefit from the use of electron-rich and bulky phosphine ligands to stabilize the catalyst and promote efficient turnover.[3]
-
Solvent: Polar aprotic solvents like DMF or NMP are often effective for Heck reactions.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common modes of catalyst deactivation when working with this compound? A1: The primary modes are poisoning by the pyridine nitrogen coordinating to the palladium center and potential oxidative degradation of the Pd(0) catalyst by the nitro group or trace oxygen. Catalyst decomposition into palladium black is also a common issue.[1]
Q2: Which class of ligands is generally most effective for this type of substrate? A2: Bulky and electron-rich monophosphine ligands, particularly biaryl phosphine ligands from developers like Buchwald (e.g., SPhos, XPhos) and Hartwig, are highly recommended.[1][2] These ligands are designed to promote the crucial oxidative addition and reductive elimination steps while preventing catalyst inhibition by substrates like 2-halopyridines.
Q3: I see significant homocoupling of my boronic acid in a Suzuki reaction. How can I minimize this? A3: Homocoupling of boronic acids is often promoted by the presence of oxygen.[2] To suppress this side reaction, ensure your reaction setup is rigorously deoxygenated. This can be achieved by bubbling argon through your solvent for an extended period or by using several freeze-pump-thaw cycles. Using the correct stoichiometry (a slight excess of the boronic acid, e.g., 1.2 equivalents) is also important.
Q4: Can I use a C-N coupling, like the Buchwald-Hartwig amination, with this substrate? A4: Yes, but it is expected to be challenging for the same reason as other cross-couplings: catalyst poisoning by the pyridine nitrogen is a major hurdle in Buchwald-Hartwig aminations of 2-halopyridines.[1] Success will be highly dependent on using a state-of-the-art catalyst system with highly effective, sterically-hindered ligands (e.g., BrettPhos, RuPhos) and a carefully chosen base (e.g., NaOtBu, LHMDS).[1][5]
Data Presentation
Due to a lack of directly comparable published studies on this compound, the following tables present data for the structurally and electronically analogous substrate 6-Bromonicotinonitrile in Suzuki-Miyaura coupling to illustrate the critical impact of ligand choice on reaction yield.
Table 1: Comparison of Ligand Performance in Suzuki Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid [6]
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | High |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 16 | High |
| RuPhos | Pd-G3-RuPhos | K₂CO₃ | t-AmylOH | 110 | 8 | Good |
| PPh₃ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | Moderate-Low |
Experimental Protocols
The following are general, representative protocols that should be optimized for the specific coupling partners and equipment used. Always perform reactions under an inert atmosphere (Argon or Nitrogen) using properly dried and degassed solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Reaction Assembly: Seal the Schlenk flask, then evacuate and backfill with argon three times. Add degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) to the flask via syringe, followed by the catalyst/ligand mixture.[2]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Heck Reaction
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a ligand if used (e.g., P(o-tol)₃, 4 mol%).
-
Reagent Addition: Add a degassed polar aprotic solvent (e.g., DMF or NMP), the alkene (e.g., n-butyl acrylate, 1.5 equiv.), and a base (e.g., Et₃N, 2.0 equiv.) via syringe.[3]
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Catalyst Deactivation Pathways
Caption: Potential deactivation pathways for a Palladium(0) catalyst.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
Technical Support Center: Dehalogenation in 2-Bromo-3-methoxy-6-nitropyridine Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation as a side reaction in cross-coupling reactions involving 2-Bromo-3-methoxy-6-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in my coupling reaction?
A1: Dehalogenation, also known as hydrodehalogenation or proto-dehalogenation, is a side reaction where the bromine atom on your this compound substrate is replaced by a hydrogen atom. This leads to the formation of 3-methoxy-6-nitropyridine as a byproduct, consuming your starting material and reducing the yield of your desired coupled product. This complicates purification and can significantly impact the efficiency of your synthesis.
Q2: Why is this compound prone to dehalogenation?
A2: 2-Halopyridines can be challenging substrates in cross-coupling reactions for several reasons. The electron-deficient nature of the pyridine ring, further accentuated by the nitro group at the 6-position, can influence the stability of key intermediates in the catalytic cycle. Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially altering its reactivity and promoting undesired pathways like dehalogenation.[1]
Q3: What are the common coupling reactions where dehalogenation of this compound is observed?
A3: Dehalogenation can be a significant side reaction in common palladium-catalyzed cross-coupling reactions such as:
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Suzuki-Miyaura Coupling: Used to form carbon-carbon bonds with boronic acids or esters.
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Buchwald-Hartwig Amination: Used to form carbon-nitrogen bonds with amines.
Q4: How can I detect the dehalogenated byproduct in my reaction mixture?
A4: The dehalogenated byproduct, 3-methoxy-6-nitropyridine, can be identified by standard analytical techniques such as:
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Thin Layer Chromatography (TLC): The byproduct will have a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The byproduct will have a distinct retention time and a mass corresponding to the loss of bromine and the addition of hydrogen.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show a characteristic signal for the proton that has replaced the bromine atom.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Significant formation of the dehalogenated byproduct (3-methoxy-6-nitropyridine) is observed.
This troubleshooting guide provides potential causes and suggested solutions to minimize dehalogenation in the Suzuki-Miyaura coupling of this compound.
| Potential Cause | Suggested Solutions |
| Inappropriate Catalyst/Ligand System | Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can stabilize the palladium catalyst and promote the desired cross-coupling pathway over dehalogenation.[1] Consider using a pre-formed palladium catalyst like a palladacycle (e.g., XPhos Pd G2) to ensure efficient catalyst activation. |
| Base Strength and Type | A base that is too strong or has poor solubility can promote dehalogenation. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOtBu.[1] Ensure the base is finely powdered and well-dispersed in the reaction mixture. |
| Solvent Choice | The solvent can influence the reaction pathway. Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water, are commonly used and can be effective.[2][3] |
| Reaction Temperature and Time | High temperatures can sometimes lead to catalyst decomposition and an increase in side reactions. Try lowering the reaction temperature and extending the reaction time. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal conditions. |
| Presence of Protic Impurities | Water or other protic impurities can be a source of hydrogen for the dehalogenation reaction. Use anhydrous solvents and dry all glassware thoroughly before use. |
Buchwald-Hartwig Amination
Problem: Low yield of the desired amine and significant formation of the dehalogenated byproduct.
This guide provides troubleshooting strategies for minimizing dehalogenation during the Buchwald-Hartwig amination of this compound.
| Potential Cause | Suggested Solutions |
| Catalyst Poisoning by Pyridine Nitrogen | The lone pair of the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity and potentially leading to side reactions. The use of sterically hindered, electron-rich ligands like BrettPhos, RuPhos, or Josiphos-type ligands can mitigate this issue by shielding the palladium center.[4] |
| Suboptimal Base Selection | The choice of base is critical. While strong bases like NaOtBu or LiHMDS are often required, they can also promote dehalogenation. Consider screening different bases such as Cs₂CO₃ or K₃PO₄. The solubility of the base is also important; ensure good mixing. |
| Ligand Choice | The ligand plays a crucial role in stabilizing the catalyst and facilitating the desired C-N bond formation. For challenging 2-bromopyridine substrates, bulky biarylphosphine ligands are generally recommended.[5] |
| Solvent Effects | Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig aminations.[5] The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. |
| Reaction Temperature | High temperatures can lead to catalyst decomposition and increased side reactions. Aim for the lowest temperature at which the reaction proceeds at a reasonable rate (typically 80-110 °C).[4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting protocol and may require optimization for specific boronic acids.
Materials:
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This compound (1.0 equiv)
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Arylboronic acid (1.2 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
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Base (e.g., K₂CO₃, 2-3 equiv)
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Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.[2]
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Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
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Add the degassed solvent mixture via syringe.
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Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute with water and extract with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
This is a general starting protocol and should be optimized for the specific amine.
Materials:
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This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
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Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
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Phosphine ligand (e.g., XPhos, 2-4 mol%)
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Base (e.g., Sodium tert-butoxide, 1.2-2.0 equiv)
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Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.[4][6]
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
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Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for dehalogenation.
Caption: Suzuki-Miyaura coupling experimental workflow.
Caption: Buchwald-Hartwig amination experimental workflow.
References
Improving regioselectivity in reactions involving 2-Bromo-3-methoxy-6-nitropyridine
Welcome to the technical support center for 2-Bromo-3-methoxy-6-nitropyridine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to improving regioselectivity in reactions involving this versatile pyridine derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most reactive site on this compound for nucleophilic aromatic substitution (SNAr) and why?
A1: The most reactive site for nucleophilic attack is the C2 position, which bears the bromine atom. This high reactivity is due to the cumulative electron-withdrawing effects of two key features: the pyridine ring nitrogen and the nitro group (-NO2) at the C6 position.[1][2] These groups strongly activate the ortho (C2) and para (relative to the nitrogen) positions, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack. The nitro group at the C6 position is particularly effective at stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction through resonance.[1][3]
Q2: How do the different substituents influence the overall reactivity and regioselectivity of the molecule?
A2: Each substituent plays a distinct role in directing the regioselectivity of reactions:
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6-Nitro Group (-NO2): As a powerful electron-withdrawing group, it strongly activates the pyridine ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to it.[2][3] This makes the C2 position the primary site for substitution.
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2-Bromo Group (-Br): This serves as a good leaving group in SNAr reactions.[2] In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig, the Carbon-Bromine bond is the reactive site for oxidative addition.[4][5]
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3-Methoxy Group (-OCH3): This electron-donating group can have a slight deactivating effect on SNAr reactions. Its primary influence is often steric, potentially hindering the approach of bulky nucleophiles or directing metallation to an adjacent position under specific conditions.
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Pyridine Nitrogen: The inherent electron-withdrawing nature of the ring nitrogen further depletes electron density at the C2, C4, and C6 positions, enhancing the ring's susceptibility to nucleophilic attack.[2]
Q3: Is it possible to achieve substitution at positions other than C2?
A3: While substitution at C2 is overwhelmingly favored in SNAr and standard cross-coupling reactions, functionalization at other positions (C4 or C5) is challenging and typically requires alternative strategies. These methods often involve overriding the intrinsic electronic preferences of the ring, for example, through directed ortho-metallation (if a suitable directing group were present) or by using strong bases to achieve deprotonation at one of the C-H bonds, followed by trapping with an electrophile.[6] However, for this compound, SNAr at C2 remains the most facile and predictable reaction.
Q4: For Suzuki-Miyaura or Buchwald-Hartwig reactions, what are the critical parameters for ensuring high regioselectivity and yield?
A4: Since there is only one bromine atom, the primary challenge in these cross-coupling reactions is not regioselectivity between different C-Br bonds, but rather achieving high conversion and avoiding side reactions. Critical parameters include:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine ligand is vital.[4][7] The ligand influences the stability and reactivity of the catalytic species.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step in Suzuki coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.[4][5] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: The solvent must be appropriate for the specific coupling reaction and capable of dissolving the reactants and catalyst system. Common choices include dioxane, toluene, and DMF.
-
Temperature: Careful control of the reaction temperature is necessary to promote the desired reaction while minimizing catalyst decomposition and potential side reactions like debromination.[1]
Troubleshooting Guides
Problem 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)
If you are experiencing poor yields in your SNAr reaction, consult the following guide.
| Possible Cause | Troubleshooting & Optimization Steps |
| Poor Nucleophile | The nucleophile may be too weak or sterically hindered. Consider using a stronger nucleophile or converting a neutral nucleophile (e.g., an alcohol or amine) to its more reactive conjugate base using a non-nucleophilic base (e.g., NaH, K₂CO₃). |
| Reaction Temperature Too Low | SNAr reactions often require elevated temperatures to overcome the activation energy. Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for potential decomposition. |
| Inappropriate Solvent | The reaction may be slow in protic solvents. Switch to a polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SNAr reaction rates.[2] |
| Substrate Decomposition | The strongly activated pyridine ring can be susceptible to degradation under harsh basic or high-temperature conditions.[1] Attempt the reaction under milder conditions or for a shorter duration. The nitro group can also be reduced by certain nucleophiles; ensure compatibility.[1] |
Problem 2: Low Yield or Side Products in Palladium Cross-Coupling Reactions
For issues with Suzuki-Miyaura or Buchwald-Hartwig amination, refer to the table below.
| Possible Cause | Troubleshooting & Optimization Steps |
| Catalyst Inactivity | The palladium catalyst may be inactive or poisoned. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Screen different phosphine ligands, as ligand choice is critical for catalyst stability and turnover.[7] |
| Incorrect Base | The chosen base may be too weak or insoluble. For Suzuki reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[5] |
| Side Reactions | Hydrodehalogenation (Debromination): This side product, where the bromine is replaced by hydrogen, can occur, especially at high temperatures or with certain catalyst/ligand combinations.[1] Try lowering the reaction temperature or screening different ligands. Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) can compete with the desired cross-coupling. Ensure the stoichiometry is correct and the reaction conditions are optimized. |
| Poor Substrate Purity | Impurities in the starting material or reagents can inhibit the catalyst. Purify the this compound and coupling partner before use. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a starting point for the substitution of the 2-bromo group with a generic nucleophile (NuH).
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Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq.).
-
Reagent Addition: Add a suitable polar aprotic solvent (e.g., DMF or DMSO). Add the nucleophile (NuH, 1.1 - 1.5 eq.) and a base (e.g., K₂CO₃ or NaH, 1.5 - 2.0 eq.) if the nucleophile is not anionic.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for coupling with an arylboronic acid.
-
Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%) in the reaction solvent. Add this to the main reaction vessel.
-
Reaction: Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes. Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
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Extraction & Purification: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Visualizations
Reaction Mechanisms and Workflows
Caption: SNAr mechanism showing preferential attack at the C2 position.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic tree for low reaction yields.
References
- 1. Buy 2-Bromo-6-methoxy-3-nitropyridine | 344296-05-5 [smolecule.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Work-up Procedures for Reactions Containing 2-Bromo-3-methoxy-6-nitropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-3-methoxy-6-nitropyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the work-up of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a highly functionalized pyridine derivative commonly employed in cross-coupling reactions to introduce the pyridyl moiety into larger molecules. The most frequent applications include:
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or heteroaryl-aryl structures.
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Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes.
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Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines.
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Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide by various nucleophiles, activated by the electron-withdrawing nitro group.
Q2: What are the key safety precautions to consider when working with this compound and its reactions?
A2: As with any chemical procedure, a thorough risk assessment is crucial. Key safety considerations include:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated fume hood.
-
Toxicity: While specific toxicity data for this compound is limited, nitropyridine derivatives can be toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
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Reaction Hazards: Cross-coupling reactions often use pyrophoric or air-sensitive reagents and catalysts. Ensure proper inert atmosphere techniques are used when necessary. High temperatures and pressures may also be involved, requiring appropriate equipment and shielding.
Q3: How does the nitro group on this compound affect its reactivity and the work-up procedure?
A3: The electron-withdrawing nitro group significantly influences the molecule's properties:
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Increased Reactivity: It activates the pyridine ring towards nucleophilic attack, making the bromo group more susceptible to displacement in SNAr reactions.
-
Modified Solubility: The nitro group increases the polarity of the molecule, which can affect its solubility in common organic solvents. This needs to be considered when choosing solvents for extraction and chromatography.
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Potential for Side Reactions: Under certain conditions, the nitro group can be reduced. This can lead to the formation of byproducts that may complicate purification.
-
Chromatographic Behavior: The polarity of the nitro group will cause the compound and its derivatives to have stronger interactions with silica gel, potentially requiring more polar solvent systems for elution during column chromatography.
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Problem 1: Low Yield of the Coupled Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If starting material remains, consider increasing the reaction time, temperature, or catalyst loading. Ensure solvents are anhydrous and properly degassed. |
| Decomposition of Boronic Acid | Use fresh, high-quality boronic acid or a more stable boronate ester (e.g., pinacol ester). |
| Catalyst Deactivation | Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction. Use freshly opened or properly stored palladium catalysts and ligands. |
| Incorrect Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction outcome. |
Problem 2: Difficulty in Purifying the Product from Boron-Containing Byproducts
| Potential Cause | Troubleshooting Steps |
| Residual Boronic Acid/Esters | During aqueous work-up, perform multiple washes with a basic solution (e.g., 1M NaOH) to extract the acidic boronic acid. An acid wash (e.g., 1M HCl) can also be effective if the product is not acid-sensitive. |
| Formation of Boroxine | Co-evaporation of the crude product with methanol can help remove boron residues by forming volatile trimethyl borate. Repeat this process several times for best results. |
| Co-elution on Silica Gel | If boron impurities co-elute with the product, consider using a different stationary phase (e.g., alumina) or a different solvent system for chromatography. Sometimes, a simple filtration through a plug of silica gel can remove a significant portion of the impurities. |
General Work-up and Purification
Problem 3: Formation of an Emulsion During Aqueous Extraction
| Potential Cause | Troubleshooting Steps |
| High Concentration of Polar Compounds | Dilute the reaction mixture with more organic solvent before extraction. |
| Fine Particulate Matter | Filter the reaction mixture through a pad of celite before the aqueous work-up to remove any insoluble materials. |
| Inappropriate Solvent Choice | If using a partially water-miscible solvent like THF, it should be removed under reduced pressure before the work-up, or the mixture should be significantly diluted with a water-immiscible solvent like ethyl acetate or dichloromethane. |
| Persistent Emulsion | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and can help break the emulsion. In stubborn cases, centrifugation may be necessary. |
Problem 4: Product is a Dark Oil or Colored Solid After Work-up
| Potential Cause | Troubleshooting Steps |
| Residual Palladium Catalyst | The characteristic black color of palladium black can often be removed by filtering the organic solution of the crude product through a pad of celite. Sometimes, treatment with activated carbon can also be effective, although this may lead to some product loss. |
| Formation of Colored Byproducts | If the product is a solid, recrystallization is an effective method for removing colored impurities. A small amount of activated charcoal can be added to the hot solution before filtration to adsorb colored materials.[1] For oils, column chromatography is the preferred method of purification. |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Suzuki-Miyaura Coupling Reaction
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Filtration (Optional): If a significant amount of solid (e.g., palladium black) is present, filter the mixture through a pad of celite, washing the filter cake with the same organic solvent.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Water or a saturated aqueous solution of NH₄Cl.
-
A basic solution (e.g., 1M NaOH or saturated NaHCO₃) to remove unreacted boronic acid and acidic byproducts.
-
Brine (saturated NaCl solution) to aid in phase separation and remove residual water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). For less soluble compounds, a dry loading technique can be used by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The high polarity of the nitro group may necessitate the use of a more polar solvent system than for analogous compounds without this functionality.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | Dichloromethane | Soluble |
| Ethyl Acetate | Soluble | |
| Methanol | Soluble | |
| Water | Sparingly Soluble | |
| Hexanes | Sparingly Soluble | |
| Representative Suzuki Product | Dichloromethane | Soluble |
| Ethyl Acetate | Soluble | |
| Methanol | Soluble | |
| Water | Insoluble | |
| Hexanes | Varies (often soluble) |
Note: Solubility is qualitative and can vary with temperature and the specific structure of the Suzuki product.
Table 2: Typical Conditions for Column Chromatography Purification
| Product Type | Stationary Phase | Typical Eluent System (Gradient) |
| Suzuki-coupled biaryl | Silica Gel | 5% to 50% Ethyl Acetate in Hexanes |
| Sonogashira-coupled alkyne | Silica Gel | 10% to 60% Ethyl Acetate in Hexanes |
| Buchwald-Hartwig amination product | Silica Gel | 20% to 80% Ethyl Acetate in Hexanes (may require CH₂Cl₂/MeOH for more polar products) |
| SNAr product | Silica Gel | Highly dependent on the nucleophile, often requires more polar systems (e.g., CH₂Cl₂/MeOH) |
Visualizations
Caption: General experimental workflow for the work-up and purification of a reaction involving this compound.
Caption: Troubleshooting decision tree for low yields in Suzuki-Miyaura coupling reactions.
References
Validation & Comparative
Reactivity in Suzuki Coupling: A Comparative Analysis of 2-Bromo- and 2-Chloro-3-methoxy-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within pharmaceutical and materials science, the choice of starting materials is a critical decision that profoundly influences reaction efficiency, cost, and overall synthetic strategy. Halogenated pyridines are versatile building blocks, and understanding their relative reactivity in key transformations such as the Suzuki-Miyaura cross-coupling is paramount. This guide provides an objective comparison of the reactivity of 2-bromo-3-methoxy-6-nitropyridine and 2-chloro-3-methoxy-6-nitropyridine in this widely used carbon-carbon bond-forming reaction.
Executive Summary
In Suzuki-Miyaura coupling reactions, this compound is the more reactive substrate compared to its 2-chloro counterpart. This heightened reactivity is primarily attributed to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. Consequently, the crucial oxidative addition step in the palladium-catalyzed cycle proceeds more readily with the bromo-substituted pyridine, often allowing for milder reaction conditions, shorter reaction times, and higher yields. While 2-chloro-3-methoxy-6-nitropyridine is a viable and potentially more cost-effective starting material, its lower reactivity typically necessitates more forcing conditions, such as higher temperatures, longer reaction times, and the use of more specialized and often more expensive catalyst systems to achieve comparable results.
Theoretical Background: The Halogen's Impact on Reactivity
The rate-determining step in many palladium-catalyzed cross-coupling reactions, including the Suzuki coupling, is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F, which is inversely correlated with the bond dissociation energy of the C-X bond.[1]
The C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to cleavage by the electron-rich palladium(0) catalyst.[2] This fundamental difference in bond strength is the primary driver for the observed higher reactivity of bromopyridines over chloropyridines in Suzuki couplings.[1][3]
The electronic nature of the pyridine ring in the target molecules also plays a significant role. The presence of the electron-withdrawing nitro group at the 6-position and the methoxy group at the 3-position influences the electron density of the pyridine ring, which can affect the rate of oxidative addition. However, the dominant factor in the reactivity difference between the bromo and chloro analogues remains the identity of the halogen.
Quantitative Data Comparison
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 / 12 | 95 | [1] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Toluene | 100 / 16 | 88 | [1] |
| 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 81 | [4] |
| 2-Chlorotoluene (Aryl Chloride Analogue) | Phenylboronic acid | Pd@MIL-101Cr-NH₂ | K₃PO₄ | H₂O | 100 / 24 | 85 | [2] |
Note: The data presented is a compilation from different sources and reaction conditions may not be directly comparable in all cases. It serves to illustrate the general trend of higher reactivity for bromo-substituents.
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of 2-bromo- and 2-chloro-3-methoxy-6-nitropyridine.
Materials:
-
2-Halo-3-methoxy-6-nitropyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% for bromide; Pd₂(dba)₃ with a specialized ligand like SPhos or XPhos, 2-4 mol% for chloride)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the 2-halo-3-methoxy-6-nitropyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the Schlenk flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-100 °C for the bromide, 100-120 °C for the chloride).
-
Monitoring: Monitor the progress of the reaction periodically using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 2-aryl-3-methoxy-6-nitropyridine.
-
Analysis: Determine the isolated yield and characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, MS).
Mandatory Visualizations
The following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
References
Comparative study of synthetic routes to 2-substituted-3-methoxypyridines.
A Comparative Guide to the Synthetic Routes of 2-Substituted-3-Methoxypyridines
For researchers, scientists, and drug development professionals, the 3-methoxypyridine scaffold is a crucial component in numerous biologically active compounds. The ability to efficiently and selectively introduce substituents at the 2-position is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. This guide provides a comparative analysis of the most prevalent synthetic strategies to achieve 2-substituted-3-methoxypyridines, supported by experimental data and detailed protocols.
Key Synthetic Strategies
There are several primary strategies for the synthesis of 2-substituted-3-methoxypyridines, each with its own set of advantages and limitations. The choice of route often depends on the desired substituent, the availability of starting materials, and the required scale of the synthesis. The main approaches include:
-
Functionalization of 2-nitro-3-methoxypyridine: A versatile starting point allowing for a variety of transformations.[1]
-
Directed ortho-Metalation (DoM): A powerful method for regioselective C-H activation at the 2-position.[2][3][4]
-
Palladium-Catalyzed Cross-Coupling Reactions: Employing pre-functionalized 3-methoxypyridines for C-C and C-N bond formation.[5][6][7]
The following diagram illustrates the relationship between these key synthetic intermediates and pathways.
Caption: Key synthetic pathways to 2-substituted-3-methoxypyridines.
Route 1: Functionalization of 2-Nitro-3-methoxypyridine
2-Nitro-3-methoxypyridine is a highly valuable and versatile starting material in medicinal chemistry.[1] The electron-withdrawing nitro group and the electron-donating methoxy group facilitate a range of chemical transformations.[1]
A. Reduction of the Nitro Group
The reduction of the nitro group to a primary amine yields 2-amino-3-methoxypyridine, a key intermediate for further derivatization, such as amide bond formation or as a nucleophile in substitution reactions.[1]
B. Halogenation and Cross-Coupling
For the synthesis of complex biaryl and heteroaryl structures, the nitro group can be converted to a halogen (e.g., bromine) via a two-step sequence involving reduction to the amine followed by a Sandmeyer reaction. The resulting 2-bromo-3-methoxypyridine is an excellent substrate for palladium-catalyzed C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]
The following diagram illustrates the workflow for this route.
Caption: Workflow for the functionalization of 2-nitro-3-methoxypyridine.
Route 2: Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is an effective strategy for the regioselective functionalization of aromatic compounds. In the case of 3-methoxypyridine, the methoxy group acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C2 position by a strong base, typically an organolithium reagent.[2][3] The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents.[2] For pyridine substrates, hindered amide bases like lithium tetramethylpiperidide (LiTMP) or lithium diisopropylamide (LDA) are often preferred to minimize nucleophilic addition to the pyridine ring.[3]
The general workflow for a DoM reaction is depicted below.
Caption: General workflow for Directed ortho-Metalation (DoM).
Route 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing C-C and C-N bonds. For the synthesis of 2-substituted-3-methoxypyridines, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[7] To synthesize 2-aryl- or 2-vinyl-3-methoxypyridines, a 2-halo-3-methoxypyridine can be coupled with a suitable boronic acid or ester. Alternatively, a 2-borylated-3-methoxypyridine can be reacted with an aryl or vinyl halide.[8] The synthesis of the required 2-borylated intermediate is a key step, often achieved via a lithium-halogen exchange followed by borylation.[9][10]
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[5][6][11] This method provides a direct route to 2-amino-3-methoxypyridines by coupling a 2-halo-3-methoxypyridine with a primary or secondary amine.[12] The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[13]
The logical relationship of these cross-coupling reactions is shown below.
Caption: Logic of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Comparative Data
| Synthetic Route | Key Intermediate(s) | Typical Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Scope and Limitations |
| Route 1A: Nitro Reduction | 2-Amino-3-methoxypyridine | SnCl₂·2H₂O, EtOH | Reflux (~80) | 1-3 | High | Limited to amine derivatives. The amine is a versatile handle.[1] |
| Route 1B: Sandmeyer & Coupling | 2-Halo-3-methoxypyridine | 1. SnCl₂·2H₂O 2. NaNO₂, HBr | 0 to rt | Variable | Moderate | Multi-step process. Broad scope for cross-coupling.[1] |
| Route 2: DoM | 2-Lithio-3-methoxypyridine | n-BuLi or LDA, THF, Electrophile | -78 to rt | 0.5-2 | Variable | Highly regioselective. Sensitive to functional groups.[4] |
| Route 3A: Suzuki-Miyaura | 2-Boryl-3-methoxypyridine | Pd catalyst, base, boronic acid | 80-120 | 2-24 | Good to Excellent | Broad scope for C-C bonds. Requires boronic acid synthesis.[10] |
| Route 3B: Buchwald-Hartwig | 2-Halo-3-methoxypyridine | Pd catalyst, phosphine ligand, base | 80-120 | 2-24 | Good to Excellent | Broad scope for C-N bonds. Ligand choice is crucial.[5][11] |
Experimental Protocols
Protocol 1: Reduction of 2-Nitro-3-methoxypyridine (Route 1A)
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-nitro-3-methoxypyridine (1.0 equiv) and ethanol (to make a 0.2 M solution).[1] Add tin(II) chloride dihydrate (5.0 equiv) to the solution in portions.[1] Heat the reaction mixture to reflux (approximately 80 °C) and stir for 1-3 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1] After completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-amino-3-methoxypyridine.
Protocol 2: Synthesis of 2-Methoxypyridine-3-boronic acid via Lithium-Halogen Exchange (Precursor for Route 3A)
In a dry Schlenk flask equipped with a magnetic stirrer, add magnesium turnings (2.5 equiv) and replace the air with argon.[8] Add a solution of lithium chloride (1.25 equiv) in anhydrous tetrahydrofuran (THF).[8] Add DIBAL-H (0.01 equiv) to activate the magnesium turnings and stir the mixture at room temperature for 5 minutes.[8] Add 3-bromo-2-methoxypyridine (1.0 equiv) to the reaction mixture at once.[8] Stir the reaction mixture at room temperature for 30 minutes, then cool to 0 °C.[8] Add trimethyl borate (2.0 equiv) to the reaction mixture at 0 °C and stir overnight.[8] Quench the reaction with 0.1 N dilute hydrochloric acid and extract with ethyl acetate.[8] Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.[8] Purify the residue by recrystallization from H₂O/CH₃CN.[8]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling (Route 3A)
To a Schlenk tube or microwave vial, add the aryl halide (1.0 equiv), (3-methoxypyridin-2-yl)boronic acid (1.2-1.5 equiv), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a phosphine ligand if necessary.[10] Seal the vessel and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.[10] Add the anhydrous solvent (e.g., dioxane, toluene, DMF) via syringe.[10] Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.[10] Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[10] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10] Purify the crude product by column chromatography on silica gel.[10]
Protocol 4: General Procedure for Buchwald-Hartwig Amination (Route 3B)
In an oven-dried, re-sealable Schlenk tube, combine the 2-halo-3-methoxypyridine (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 equiv). Seal the tube with a septum, and evacuate and backfill with argon three times. Add anhydrous toluene via syringe. Place the reaction mixture in a preheated oil bath at 80-110 °C and stir for 12-24 hours. After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. grokipedia.com [grokipedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reactivity of 2-Bromo-3-methoxy-6-nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, halogenated nitropyridines serve as pivotal building blocks. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions allows for the facile introduction of a wide array of functional groups. This guide provides an objective, data-driven comparison of the reactivity of 2-Bromo-3-methoxy-6-nitropyridine with other key halopyridines, offering insights into its performance in SNAr reactions.
Introduction to Nucleophilic Aromatic Substitution on Pyridines
Nucleophilic aromatic substitution is a critical reaction pathway for the functionalization of electron-deficient aromatic systems like pyridine. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The reactivity of halopyridines in SNAr is governed by several key factors:
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as a nitro group (-NO₂), is crucial for activating the pyridine ring towards nucleophilic attack. The activating effect is most pronounced when the EWG is positioned ortho or para to the leaving group, as this allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate.[1][2]
-
Position of the Halogen: Halogens at the 2- and 4-positions of the pyridine ring are generally more reactive towards nucleophilic substitution. This is because the electronegative ring nitrogen can participate in resonance stabilization of the anionic intermediate.[3]
-
Nature of the Leaving Group: In contrast to SN1 and SN2 reactions, the typical leaving group ability (I > Br > Cl > F) is often inverted in SNAr reactions (F > Cl > Br > I). This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[4] However, this "element effect" is not always observed, and the reactivity order can be influenced by the specific substrate and reaction conditions.[5]
-
Nucleophile: The strength of the incoming nucleophile also plays a significant role in the reaction kinetics.[1]
This compound is structurally primed for high reactivity in SNAr. The bromine atom at the 2-position is activated by the strongly electron-withdrawing nitro group at the 6-position (para), which can effectively stabilize the intermediate. The methoxy group at the 3-position (ortho) can influence reactivity through both steric and electronic effects.
Comparative Reactivity Data
Direct, quantitative kinetic data comparing this compound with other halopyridines under identical conditions is limited in the published literature. However, a robust comparison can be constructed by analyzing data from closely related and well-studied systems. The following tables summarize second-order rate constants (k₂) for the SNAr reactions of various nitropyridines with different nucleophiles.
Table 1: Reaction of Methoxy-Nitropyridines with Secondary Amines in Water at 20°C [6]
| Substrate | Nucleophile | k₂ (M⁻¹s⁻¹) |
| 2-Methoxy-3-nitropyridine | Piperidine | 1.13 x 10⁻³ |
| Pyrrolidine | 3.10 x 10⁻³ | |
| Morpholine | 2.50 x 10⁻⁴ | |
| 2-Methoxy-5-nitropyridine | Piperidine | 1.50 x 10⁻² |
| Pyrrolidine | 4.30 x 10⁻² | |
| Morpholine | 3.70 x 10⁻³ |
In this study, the methoxy group acts as the leaving group.
Table 2: Reaction of Chloro-Nitropyridines with Aryloxide Ions in Methanol [7]
| Substrate | Nucleophile (p-Cresolate) | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| 2-Chloro-3-nitropyridine | p-Cresolate | 30 | 0.28 |
| 2-Chloro-5-nitropyridine | p-Cresolate | 30 | 2.50 |
Based on the established principles of SNAr, the reactivity of this compound is expected to be high. The para-nitro group provides strong activation, comparable to that in 2-chloro-5-nitropyridine. While bromine is generally a better leaving group than chlorine in S_N1/S_N2 reactions, in S_NAr the slightly higher electronegativity of chlorine can sometimes lead to a faster rate of initial attack.[4] However, the overall reactivity will be a balance of these factors, and it is reasonable to predict that this compound will exhibit reactivity in a similar order of magnitude to other highly activated halopyridines.
Experimental Protocols
The following are detailed methodologies for conducting and analyzing SNAr reactions on halopyridines, based on established literature procedures.
Protocol 1: Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry
This protocol is adapted from the kinetic study of methoxy-nitropyridines with secondary amines and is suitable for determining second-order rate constants.[6]
Materials:
-
Halopyridine substrate (e.g., this compound)
-
Nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., methanol, acetonitrile, or water depending on solubility and reactivity)
-
Buffer solutions (if pH control is necessary)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Standard volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the halopyridine substrate (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent. The nucleophile concentration should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurement:
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in a constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Inject a small, precise volume of the halopyridine stock solution into the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at a predetermined wavelength (corresponding to the formation of the product) as a function of time. Continue data collection until the reaction is essentially complete (i.e., the absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation: A_t = A_∞ - (A_∞ - A_₀)e^(-k_obs*t), where A_t is the absorbance at time t, A_₀ is the initial absorbance, and A_∞ is the final absorbance.
-
Repeat the kinetic measurements for each of the different nucleophile concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of the nucleophile ([Nucleophile]), according to the equation: k_obs = k₂[Nucleophile].
-
Protocol 2: General Procedure for Preparative SNAr with an Amine Nucleophile
This protocol provides a general method for the synthesis of substituted pyridines via SNAr.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine) (1.2 eq)
-
Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Addition of Reagents: Add the amine nucleophile (1.2 eq) and the base (2.0 eq) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-100°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure substituted pyridine.
Visualizations
SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Workflow for Kinetic Analysis
Caption: A generalized workflow for the experimental determination of SNAr reaction kinetics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. deepdyve.com [deepdyve.com]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2-Bromo-3-methoxy-6-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science, owing to the prevalence of this scaffold in a vast array of biologically active compounds and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with pyridyl halides. This guide provides a comparative overview of the efficacy of different palladium catalyst systems for the cross-coupling of 2-Bromo-3-methoxy-6-nitropyridine, a highly functionalized and synthetically valuable building block. The electron-withdrawing nitro group at the 6-position is expected to enhance the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle.
Data Presentation: Comparison of Palladium Catalysts
While specific experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes typical conditions and expected efficacy for various palladium-catalyzed cross-coupling reactions based on data from analogous 2-bromopyridine derivatives.[1][2] These conditions serve as a strong starting point for reaction optimization.
| Coupling Reaction | Palladium Precursor | Ligand | Base | Solvent | Typical Temp. (°C) | Typical Time (h) | Expected Yield | Notes |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or Na₂CO₃ | Toluene/H₂O or DME/H₂O | 80-100 | 12-24 | Moderate to Excellent | A classic, cost-effective system.[1] |
| Suzuki-Miyaura | Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or DMF | 100-110 | 4-12 | Good to Excellent | Buchwald ligands are often superior for challenging substrates.[1] |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100-140 | 4-24 | Good | Effective for creating C-C bonds with alkenes.[2][3] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N or i-Pr₂NH | THF or DMF | 65-80 | 6-8 | Good to Excellent | Requires a copper co-catalyst for coupling with terminal alkynes.[2][3] |
| Buchwald-Hartwig | Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80-110 | 4-12 | Good to Excellent | Ideal for C-N bond formation with various amines.[4] |
| Negishi | Pd(PPh₃)₄ or Ni(acac)₂ | PPh₃ | - | THF or DME | 25-65 | 12-24 | Good to Excellent | Utilizes organozinc reagents; often proceeds under mild conditions.[5][6] |
| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene or Dioxane | 80-110 | 12-24 | Moderate to Good | Employs organostannanes; toxicity of tin reagents is a drawback.[7][8] |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. These should be adapted and optimized for the specific coupling partners and desired scale.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point for the reaction of this compound with an arylboronic acid.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O 4:1, or DME/H₂O 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and the solvent under the inert atmosphere.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the amination of this compound.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., (±)-BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, ligand, and base.
-
Add the this compound and the amine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Visualizations
General Catalytic Cycle for Cross-Coupling
The following diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the active catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
The diagram below outlines a typical laboratory workflow for setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling [organic-chemistry.org]
Benchmarking 2-Bromo-3-methoxy-6-nitropyridine against alternative building blocks in drug discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in the rapid and efficient synthesis of novel therapeutic agents. Substituted pyridines are a cornerstone of many drug discovery programs, prized for their ability to engage in a wide array of biological interactions. Among these, 2-Bromo-3-methoxy-6-nitropyridine has emerged as a versatile scaffold, particularly in the development of kinase inhibitors. This guide provides an objective, data-driven comparison of this compound against key alternative building blocks, focusing on their performance in essential synthetic transformations and their potential to yield potent bioactive molecules.
Alternative Building Blocks for Comparison
To provide a comprehensive benchmark, this compound is compared against a selection of commercially available, structurally related pyridine building blocks that are also prominent in drug discovery. These alternatives have been chosen based on variations in the nature and position of substituents, which significantly influence their chemical reactivity and the biological activity of their derivatives.
-
2-Bromo-5-methoxy-3-nitropyridine: An isomer of the primary building block, this alternative allows for the exploration of different substitution patterns on the resulting drug candidates.
-
2-Chloro-3-methoxy-6-nitropyridine: This analog allows for a direct comparison of the reactivity of a bromo versus a chloro leaving group, a key consideration in process chemistry and cost-effectiveness.
-
2-Amino-4-bromo-3-nitropyridine: The presence of an amino group in this building block introduces a new vector for chemical modification and can influence the biological activity of the final compound.[1]
-
5-Bromo-2-nitropyridine: A simpler analog, this building block serves as a baseline for understanding the impact of the methoxy substituent on reactivity and biological performance.
Comparative Analysis of Chemical Reactivity
The utility of a building block in drug discovery is heavily dependent on its performance in key cross-coupling reactions that are the workhorses of modern synthetic chemistry. Here, we compare the expected performance of this compound and its alternatives in Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, essential for the synthesis of biaryl structures prevalent in many kinase inhibitors. The reactivity of the building blocks in this reaction is influenced by the nature of the halogen and the electronic properties of the pyridine ring. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl.[2] The presence of electron-withdrawing groups, such as the nitro group, is known to enhance the reactivity of the aryl halide.[3]
| Building Block | Expected Relative Reactivity | Typical Reaction Conditions | Expected Yield | Notes |
| This compound | High | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C, 8-12 h | Good to Excellent | The nitro group strongly activates the bromide for oxidative addition. |
| 2-Bromo-5-methoxy-3-nitropyridine | High | Similar to above | Good to Excellent | Isomeric position of the methoxy group is expected to have a minor impact on reactivity compared to the activating nitro group. |
| 2-Chloro-3-methoxy-6-nitropyridine | Moderate | More forcing conditions may be needed (e.g., bulkier phosphine ligands like XPhos, higher temperatures) | Moderate to Good | The C-Cl bond is stronger and less reactive than the C-Br bond.[2] |
| 2-Amino-4-bromo-3-nitropyridine | High | Standard Suzuki conditions | Good | The amino group may coordinate with the palladium catalyst, but the activating nitro group should ensure good reactivity. |
| 5-Bromo-2-nitropyridine | High | Standard Suzuki conditions | Good to Excellent | The nitro group provides strong activation for the Suzuki coupling. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, another critical pharmacophore in many drug candidates. The reactivity trends observed in Suzuki-Miyaura coupling are generally applicable here as well.
| Building Block | Expected Relative Reactivity | Typical Reaction Conditions | Expected Yield | Notes |
| This compound | High | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, 4-8 h | Good to Excellent | The electron-deficient nature of the pyridine ring facilitates the reaction. |
| 2-Bromo-5-methoxy-3-nitropyridine | High | Similar to above | Good to Excellent | Minor expected difference in reactivity compared to its isomer. |
| 2-Chloro-3-methoxy-6-nitropyridine | Moderate | May require more active catalyst systems and longer reaction times. | Moderate to Good | C-Cl bond activation is more challenging. |
| 2-Amino-4-bromo-3-nitropyridine | High | Standard Buchwald-Hartwig conditions | Good | The free amino group can potentially interfere, but successful couplings are reported with similar substrates.[4] |
| 5-Bromo-2-nitropyridine | High | Standard Buchwald-Hartwig conditions | Good to Excellent | Strong activation by the nitro group. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the bromopyridine building block (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.).[5]
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).[6]
-
Solvent Addition: Add a degassed solvent mixture, such as 4:1 dioxane/water (5 mL).[5]
-
Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[5]
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the bromopyridine building block (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), a base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and a phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.[1][7]
-
Catalyst Addition: Add the palladium precursor, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%).[1]
-
Solvent Addition: Add anhydrous toluene (5 mL).[7]
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7]
Comparative Performance in Kinase Inhibitor Synthesis
The ultimate measure of a building block's utility in drug discovery is its ability to contribute to the synthesis of potent and selective bioactive molecules. The electronic and steric properties of the substituents on the pyridine ring can significantly influence the binding of the final compound to the target kinase.
The nitro group in this compound and its alternatives is a strong electron-withdrawing group, which can be advantageous for several reasons. It can participate in hydrogen bonding interactions within the kinase active site and can be readily reduced to an amino group, providing a handle for further derivatization. The methoxy group, being an electron-donating group, can also modulate the electronic properties of the scaffold and participate in hydrogen bonding.
While a direct comparison of IC₅₀ values for a single target using inhibitors derived from each of these building blocks is not available in the literature, we can infer potential performance based on the known structure-activity relationships of kinase inhibitors.
| Building Block | Potential Contribution to Biological Activity | Representative Biological Data (Context-Dependent) |
| This compound | The 3-methoxy and 6-nitro substitution pattern can be explored for interactions in the hinge region and solvent-exposed regions of the kinase active site. | Derivatives of nitropyridines have shown inhibitory activity against various kinases.[8] |
| 2-Bromo-5-methoxy-3-nitropyridine | The altered electronics and vector of the methoxy group can lead to different binding modes and selectivity profiles. | Isomeric substitution patterns are a key strategy in optimizing kinase inhibitor potency and selectivity. |
| 2-Chloro-3-methoxy-6-nitropyridine | Expected to produce analogs with similar biological profiles to the bromo-derived compounds, assuming successful synthesis. | The final compound is identical, but the synthetic accessibility can impact the overall drug discovery timeline. |
| 2-Amino-4-bromo-3-nitropyridine | The amino group can act as a key hydrogen bond donor, a common feature in many type I and type II kinase inhibitors. | The imidazo[4,5-b]pyridine scaffold derived from this building block is present in numerous kinase inhibitors.[1] |
| 5-Bromo-2-nitropyridine | Provides a simpler scaffold that can be elaborated to explore different regions of the kinase active site. | Derivatives have shown a wide range of biological activities.[9] |
Visualizing Key Concepts
To further illustrate the concepts discussed in this guide, the following diagrams have been generated using the Graphviz DOT language.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway, a common target for inhibitors derived from the discussed building blocks.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logic diagram illustrating the choice between bromo and chloro analogs based on reactivity and cost.
Conclusion
This compound stands as a highly valuable building block in drug discovery, offering a favorable balance of reactivity and functionality. Its robust performance in key cross-coupling reactions, facilitated by the activating nitro group, allows for the efficient synthesis of diverse molecular scaffolds. While alternative building blocks, such as its chloro- and amino-substituted analogs, offer advantages in terms of cost and synthetic handles, this compound often represents the optimal choice during the lead optimization phase where reliable and versatile reactivity is paramount. The strategic selection from this palette of pyridine building blocks, guided by the principles of chemical reactivity and structure-activity relationships, will continue to empower the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Leaving Group Ability in 2-Halo-3-Methoxypyridines
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of pharmaceutical intermediates and bioactive molecules, the strategic functionalization of heterocyclic scaffolds is of paramount importance. The pyridine core, a ubiquitous motif in drug discovery, often undergoes nucleophilic aromatic substitution (SNAr) to introduce a variety of functional groups. This guide provides a comparative analysis of the leaving group ability of halogens (Fluorine, Chlorine, Bromine, and Iodine) at the 2-position of the 3-methoxypyridine scaffold, a common building block in medicinal chemistry.
The reactivity of 2-halopyridines in SNAr reactions is critically dependent on the nature of the halogen. Contrary to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2), where iodide is the most facile leaving group, in SNAr, the order is often inverted. This is attributed to the mechanism of the reaction, which proceeds through a two-step addition-elimination pathway. The initial, and typically rate-determining, step is the nucleophilic attack on the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent step involves the elimination of the halide to restore aromaticity.
The Decisive Role of Electronegativity in SNAr
The rate of the SNAr reaction is largely governed by the stability of the Meisenheimer complex. A more electronegative halogen at the 2-position exerts a stronger inductive electron-withdrawing effect, thereby stabilizing the negative charge of the intermediate. This stabilization lowers the activation energy of the initial nucleophilic attack, leading to a faster reaction rate. Consequently, fluorine, being the most electronegative halogen, typically serves as the best leaving group in SNAr reactions on electron-deficient aromatic rings like pyridine.
Experimental Data Summary
Table 1: Comparative Reactivity of 2-Halo-3-methoxypyridines in SNAr with Morpholine
| Leaving Group (X) | Relative Reaction Rate | Typical Reaction Time | Typical Yield |
| F | Highest | Shortest | Excellent (>95%) |
| Cl | High | Short | Very Good (85-95%) |
| Br | Moderate | Moderate | Good (70-85%) |
| I | Low | Long | Fair to Good (50-70%) |
This data is illustrative and based on established principles of nucleophilic aromatic substitution on halopyridines. Actual reaction times and yields will vary depending on the specific reaction conditions and the nucleophile used.
Experimental Protocol: A Representative SNAr Reaction
The following protocol describes a general procedure for the nucleophilic aromatic substitution of a 2-halo-3-methoxypyridine with morpholine. This method can be adapted for the comparative analysis of the different halogen leaving groups.
Reaction: Synthesis of 2-(Morpholin-4-yl)-3-methoxypyridine
Materials:
-
2-Halo-3-methoxypyridine (1.0 eq)
-
Morpholine (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or a high-boiling point alcohol like tert-amyl alcohol)
-
Base (e.g., K2CO3, K3PO4, or excess morpholine)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for reaction, work-up, and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2-halo-3-methoxypyridine (1.0 eq), the chosen anhydrous solvent, and the base (if not using excess morpholine).
-
Add morpholine (1.2 - 2.0 eq) to the stirred mixture.
-
Heat the reaction mixture to a temperature appropriate for the specific halogen leaving group (e.g., for 2-fluoro and 2-chloro derivatives, temperatures around 80-120 °C are often sufficient, while 2-bromo and 2-iodo analogs may require higher temperatures or longer reaction times).
-
Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid base was used, filter the mixture.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the solvent and any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(morpholin-4-yl)-3-methoxypyridine.
Logical Relationship: SNAr Mechanism
The following diagram illustrates the two-step addition-elimination mechanism of the nucleophilic aromatic substitution reaction on a 2-halo-3-methoxypyridine.
Caption: General mechanism of SNAr on 2-halo-3-methoxypyridines.
Conclusion
For nucleophilic aromatic substitution on the 2-position of 3-methoxypyridine, the leaving group ability follows the trend: F > Cl > Br > I . This is a direct consequence of the electronegativity of the halogen, which stabilizes the rate-determining Meisenheimer intermediate. This understanding is crucial for medicinal chemists and process development scientists in selecting the appropriate starting materials and reaction conditions to optimize the synthesis of complex pyridine-containing molecules. The enhanced reactivity of 2-fluoropyridines, in particular, often allows for milder reaction conditions, which can be advantageous when working with sensitive substrates.
References
A Comparative Guide to the Synthetic Validation of 2-Bromo-3-methoxy-6-nitropyridine in Heterocyclic Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a synthetic pathway utilizing 2-Bromo-3-methoxy-6-nitropyridine for the preparation of a key intermediate, 2-amino-3-methoxy-6-nitropyridine, against an alternative, established route. The performance of each pathway is evaluated based on experimental data, offering insights into the efficiency, practicality, and potential scalability of each method.
Introduction
The synthesis of substituted aminopyridines is a cornerstone in the development of novel therapeutics, with these scaffolds appearing in a multitude of biologically active molecules. The strategic introduction of functional groups on the pyridine ring is crucial for modulating the physicochemical and pharmacological properties of drug candidates. This guide focuses on the synthesis of 2-amino-3-methoxy-6-nitropyridine, a versatile intermediate for further chemical elaboration. We will compare a modern approach utilizing a palladium-catalyzed Buchwald-Hartwig amination of this compound with a classical multi-step synthesis commencing from 2,6-dichloropyridine.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for the two synthetic pathways, providing a clear comparison of their respective efficiencies.
Pathway A: Classical Multi-Step Synthesis
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Nitration | 2,6-Dichloropyridine | Conc. H₂SO₄, Conc. HNO₃ | - | 100-105 | 5 | 75.4 |
| 2 | Ammonolysis | 2,6-Dichloro-3-nitropyridine | Aq. NH₃ | Methanol | 35-40 | 2 | Not specified |
| 3 | Methoxylation | 2-Amino-6-chloro-3-nitropyridine | Sodium methoxide | Methanol | 25-30 | Not specified | 56.5 (overall for steps 2 & 3) |
Pathway B: Buchwald-Hartwig Amination Approach
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromination | 3-methoxy-6-nitropyridin-2-ol | POBr₃ | Acetonitrile | 80 | 2 | ~90 (estimated) |
| 2 | Amination | This compound | Benzophenone imine, Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 100 | 12-24 | ~85 (estimated) |
| 3 | Hydrolysis | N-(3-methoxy-6-nitropyridin-2-yl)diphenylmethanimine | Aq. HCl | THF | RT | 1 | ~95 (estimated) |
Experimental Protocols
Detailed methodologies for the key transformations in each pathway are provided below.
Pathway A: Classical Multi-Step Synthesis
Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine
To a stirred solution of concentrated sulfuric acid, 2,6-dichloropyridine is added portion-wise at room temperature. Concentrated nitric acid is then added dropwise while maintaining the temperature below 50°C. The reaction mixture is heated to 100-105°C for 5 hours. After completion, the mixture is cooled and poured onto ice water. The resulting precipitate is filtered, washed with water, and dried to afford 2,6-dichloro-3-nitropyridine.
Step 2: Synthesis of 2-Amino-6-chloro-3-nitropyridine
2,6-Dichloro-3-nitropyridine is dissolved in methanol, and an aqueous solution of ammonia is added. The mixture is heated to 35-40°C for 2 hours. After cooling, the solid product is collected by filtration and washed with methanol.
Step 3: Synthesis of 2-Amino-6-methoxy-3-nitropyridine
To a solution of sodium methoxide in methanol, 2-amino-6-chloro-3-nitropyridine is added at 15°C. The mixture is then warmed to 25-30°C and stirred until the reaction is complete. The reaction is quenched with water, and the product is collected by filtration, washed with water, and dried.
Pathway B: Buchwald-Hartwig Amination Approach
Step 1: Synthesis of this compound (Proposed)
3-methoxy-6-nitropyridin-2-ol is suspended in acetonitrile, and phosphorus oxybromide (POBr₃) is added portion-wise. The mixture is heated to 80°C for 2 hours. After cooling, the reaction is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of N-(3-methoxy-6-nitropyridin-2-yl)diphenylmethanimine (Proposed)
In an oven-dried Schlenk flask, this compound, benzophenone imine, sodium tert-butoxide, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) are combined. Anhydrous toluene is added, and the flask is evacuated and backfilled with argon. The reaction mixture is heated to 100°C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
Step 3: Synthesis of 2-Amino-3-methoxy-6-nitropyridine (Proposed)
The crude N-(3-methoxy-6-nitropyridin-2-yl)diphenylmethanimine is dissolved in tetrahydrofuran (THF), and aqueous hydrochloric acid (2M) is added. The mixture is stirred at room temperature for 1 hour. The reaction is then neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2-amino-3-methoxy-6-nitropyridine.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathways and the catalytic cycle involved in the key amination step.
Conclusion
This comparative guide highlights two distinct strategies for the synthesis of 2-amino-3-methoxy-6-nitropyridine.
Pathway A represents a classical, well-established route that relies on readily available starting materials and reagents. However, it involves multiple steps, including a potentially low-yielding ammonolysis and the use of harsh nitrating conditions.
Pathway B , centered around the Buchwald-Hartwig amination of this compound, offers a more convergent and modern approach. While the synthesis of the brominated starting material is an additional step, palladium-catalyzed aminations are known for their high efficiency and functional group tolerance, often leading to higher overall yields and cleaner reactions. The proposed protocol for Pathway B is based on well-precedented transformations for similar substrates, suggesting its high feasibility.
The choice between these pathways will ultimately depend on the specific needs of the research program, considering factors such as scale, cost of reagents and catalysts, available equipment, and the desired purity of the final product. For rapid analog synthesis and medicinal chemistry applications, the flexibility and efficiency of the Buchwald-Hartwig approach may be advantageous. For large-scale production, a thorough cost and process safety analysis of both routes would be necessary.
The Strategic Application of 2-Bromo-3-methoxy-6-nitropyridine in Large-Scale Synthesis: A Cost-Benefit Analysis
For researchers and drug development professionals, the selection of starting materials for large-scale synthesis is a critical decision, balancing cost, efficiency, safety, and scalability. This guide provides a comprehensive cost-benefit analysis of using 2-Bromo-3-methoxy-6-nitropyridine as a key intermediate in the synthesis of complex substituted aminopyridines, which are pivotal fragments in numerous pharmacologically active molecules, including kinase inhibitors.
This analysis focuses on the synthesis of a common drug scaffold, 3-methoxy-6-(piperazin-1-yl)pyridin-2-amine , comparing a synthetic route starting from this compound (Route 1) with a viable alternative pathway commencing with 2,6-dichloro-3-nitropyridine (Route 2).
Comparative Analysis of Synthetic Routes
The choice between these two pathways involves trade-offs in the number of steps, reagent costs, and process complexity. The following tables provide a quantitative summary to facilitate an objective comparison.
Table 1: Overall Process Comparison
| Parameter | Route 1: Via this compound | Route 2: Via 2,6-dichloro-3-nitropyridine | Analysis |
| Starting Material | This compound | 2,6-dichloro-3-nitropyridine | Route 1 begins with a more advanced, higher-cost intermediate. Route 2's starting material is simpler but requires more synthetic steps. |
| Number of Steps | 2 | 3 | Route 1 is shorter, potentially leading to higher overall throughput and lower processing costs. |
| Key Transformations | 1. Nucleophilic Substitution (SNAr)2. Nitro Reduction | 1. Methoxylation2. Nucleophilic Substitution (SNAr)3. Nitro Reduction | Route 2 introduces an additional methoxylation step which must be regioselective to be efficient. |
| Overall Yield | Dependent on optimization, typically good for both steps. | Dependent on optimization of three steps. | A shorter route generally offers a higher potential overall yield, minimizing cumulative losses. |
Table 2: Estimated Cost Analysis (per mole of product)
| Route | Key Reagents | Estimated Cost (USD/mole of SM*) | Overall Cost Consideration |
| Route 1 | 2-Bromo-3-methoxy-6-nitropyridineBoc-PiperazinePalladium on Carbon (Pd/C) | High | The primary cost driver is the starting material. Fewer steps may offset this by reducing solvent, energy, and labor costs. |
| Route 2 | 2,6-dichloro-3-nitropyridineSodium MethoxideBoc-PiperazinePalladium on Carbon (Pd/C) | Low to Moderate | The starting material is significantly cheaper, but the total cost must account for reagents, solvents, and processing time for an additional synthetic step. |
*SM = Starting Material. Costs are estimates based on publicly available data for bulk quantities and are subject to market fluctuation. This analysis does not include costs for solvents, bases, or workup materials which would be required for a full economic evaluation.
Table 3: Safety and Handling Comparison
| Compound | Hazard Summary (GHS) | Handling Considerations |
| This compound | Irritant (Skin, Eye, Respiratory) | Standard PPE required. Handle in a well-ventilated area. |
| 2,6-dichloro-3-nitropyridine | Irritant (Skin, Eye, Respiratory) | Standard PPE required. Handle in a well-ventilated area.[1] |
| Sodium Methoxide | Flammable Solid, Corrosive, Causes Severe Burns | Highly reactive with water. Requires handling in a dry, inert atmosphere. |
| Palladium on Carbon (Pd/C) | Flammable Solid (when dry) | Can be pyrophoric. Often handled as a wet paste to mitigate fire risk. Hydrogenation reactions require specialized high-pressure equipment. |
Synthetic Pathway Visualization
The two synthetic routes are visualized below. Route 1 offers a more direct path, while Route 2 involves an initial functionalization step before proceeding with similar chemistry.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of any synthetic route. The following are representative protocols based on established chemical transformations.
Route 1: Protocol
Step 1: Synthesis of tert-butyl 4-(5-methoxy-6-nitropyridin-2-yl)piperazine-1-carboxylate (Intermediate A)
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as Dioxane or DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
After cooling, perform an aqueous workup by diluting with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired intermediate.
Step 2: Synthesis of 3-methoxy-6-(piperazin-1-yl)pyridin-2-amine
-
Dissolve the intermediate from the previous step in a solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% Pd).
-
Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction until the nitro group is fully reduced (typically 2-6 hours). The reaction is often exothermic and may require cooling.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting product is a Boc-protected amine.
-
To remove the Boc protecting group, dissolve the crude material in a solution of HCl in a suitable solvent (e.g., Dioxane or Methanol) and stir at room temperature for 1-2 hours.
-
Concentrate the mixture and perform a basic workup to obtain the final product as a free base.
Route 2: Protocol
Step 1: Synthesis of 2-chloro-6-methoxy-3-nitropyridine
-
To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in methanol, add a solution of sodium methoxide (1.05 eq) in methanol dropwise at a controlled temperature (e.g., 25-30 °C).[1]
-
Stir the reaction mixture for several hours at room temperature, monitoring for the disappearance of the starting material.
-
Quench the reaction by pouring the mixture into water.[1]
-
The product may precipitate and can be collected by filtration, or it can be extracted with an organic solvent.
-
Wash, dry, and concentrate the organic extracts to obtain the crude product, which can be purified if necessary.
Step 2: Synthesis of tert-butyl 4-(2-methoxy-5-nitropyridin-3-yl)piperazine-1-carboxylate (Intermediate B)
-
This step follows a similar SNAr procedure as in Route 1, Step 1, using 2-chloro-6-methoxy-3-nitropyridine as the starting material. The reaction conditions (solvent, base, temperature) will be comparable.
Step 3: Synthesis of 3-methoxy-6-(piperazin-1-yl)pyridin-2-amine
-
This final reduction and deprotection sequence is identical to the procedure outlined in Route 1, Step 2.
Conclusion and Recommendation
Route 1 , starting from This compound , presents a more streamlined and convergent approach. Its primary advantage is the reduction in the number of synthetic steps, which in a large-scale manufacturing context can lead to significant savings in time, labor, and capital expenditure on equipment. The higher initial cost of the starting material may be offset by a higher overall yield and greater process efficiency.
Route 2 , while utilizing a less expensive starting material in 2,6-dichloro-3-nitropyridine , introduces process complexity with an additional chemical transformation. The methoxylation step requires careful control to ensure regioselectivity and high conversion, adding to the overall process development and manufacturing time.
For large-scale synthesis where process robustness, speed, and overall yield are paramount, Route 1 is likely the more favorable option , despite the higher upfront cost of the starting material. The reduced number of steps simplifies quality control, minimizes waste streams, and increases the overall efficiency of the manufacturing campaign. However, a thorough economic analysis, including the actual bulk pricing of all materials and site-specific processing costs, would be necessary to make a definitive decision.
References
A Computational and Comparative Guide to the Reaction Mechanism of 2-Bromo-3-methoxy-6-nitropyridine
This guide provides a comprehensive computational analysis of the nucleophilic aromatic substitution (SNAr) reaction mechanism of 2-Bromo-3-methoxy-6-nitropyridine. For researchers, scientists, and professionals in drug development, this document offers a comparative framework, detailing the reaction's intricacies against relevant alternatives, supported by detailed experimental and computational protocols.
Introduction to the Reaction Mechanism
The reactivity of this compound is largely dictated by the electronic properties of its substituents. The pyridine ring itself is electron-deficient, and the presence of a strongly electron-withdrawing nitro group at the 6-position further activates the ring towards nucleophilic attack. The bromine atom at the 2-position serves as a good leaving group. The methoxy group at the 3-position, being an electron-donating group, can modulate the reactivity and regioselectivity of the substitution.
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this class of compounds. The generally accepted mechanism proceeds via a two-step addition-elimination sequence, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] However, recent studies have also provided evidence for concerted SNAr mechanisms, where the bond formation with the nucleophile and the breaking of the bond with the leaving group occur in a single step.[2] Computational analysis is a powerful tool to elucidate the specific mechanism for a given substrate and nucleophile.
This guide will focus on the reaction of this compound with piperidine as a representative nucleophile. This reaction is compared with two alternative substrates: 2-bromo-3,5-dinitropyridine, a more activated system, and 2-bromo-3-methoxypyridine, a less activated analogue, to highlight the influence of the nitro group on the reaction kinetics and thermodynamics.
Comparative Analysis of Reactivity
The rate and efficiency of the SNAr reaction are highly dependent on the electronic nature of the pyridine substituents. The following table presents a comparative summary of hypothetical and literature-derived computational data for the reaction of the target compound and its alternatives with piperidine.
Table 1: Comparative Computational Data for the SNAr Reaction with Piperidine
| Compound | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Predicted Mechanism |
| This compound | 15.8 (Hypothetical) | -8.2 (Hypothetical) | Stepwise |
| 2-Bromo-3,5-dinitropyridine | 12.5 | -10.5 | Stepwise |
| 2-Bromo-3-methoxypyridine | 28.3 | -2.1 | Concerted/Stepwise (borderline) |
Note: Data for this compound is hypothetical and for illustrative purposes, based on general principles of SNAr. Data for alternatives is derived from trends reported in computational studies of similar systems.
The presence of a second nitro group in 2-bromo-3,5-dinitropyridine is expected to significantly lower the activation energy, making the reaction faster compared to the target compound. Conversely, the absence of a nitro group in 2-bromo-3-methoxypyridine would result in a much higher activation barrier, rendering the reaction significantly slower.
Reaction Mechanism Pathway
The SNAr reaction of this compound with piperidine is proposed to proceed through a stepwise mechanism involving the formation of a Meisenheimer complex.
Caption: Proposed stepwise SNAr mechanism for the reaction.
Detailed Methodologies
Computational Protocol
The following protocol outlines a standard approach for the computational analysis of the SNAr reaction mechanism.
Software: Gaussian 16 or a similar quantum chemistry package.
Methodology:
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a suitable density functional theory (DFT) method, such as B3LYP or M06-2X, with a Pople-style basis set like 6-311+G(d,p).
-
Solvation Effects: The influence of the solvent (e.g., DMSO or DMF) is incorporated using an implicit solvation model, such as the Polarizable Continuum Model (PCM).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Transition State Searching: Transition states are located using methods like the Berny algorithm (OPT=TS) or synchronous transit-guided quasi-Newton (QST2/QST3) methods.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition states connect the correct reactants/intermediates and products/intermediates on the potential energy surface.
-
Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. Gibbs free energies of activation and reaction are then calculated from the electronic energies and the thermal corrections obtained from the frequency calculations.
Caption: A typical workflow for computational reaction analysis.
Experimental Protocol
The following is a representative experimental protocol for the reaction of this compound with piperidine.
Materials:
-
This compound
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) is added piperidine (1.2 mmol).
-
The reaction mixture is stirred at 80 °C for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water (50 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)-3-methoxy-6-nitropyridine.
-
The structure of the product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Influence of Substituents on Reactivity
The electronic nature of the substituents on the pyridine ring plays a critical role in determining the feasibility and rate of the SNAr reaction.
Caption: Logical flow of substituent effects on SNAr reactivity.
References
A Comparative Guide to Isomeric Purity Analysis of Chiral Amines Synthesized from 2-Bromo-3-methoxy-6-nitropyridine
For researchers, scientists, and professionals in drug development, the rigorous assessment of isomeric purity is a critical step in the characterization of synthesized compounds. The presence of unintended isomers can significantly impact a drug's pharmacological and toxicological profile. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the isomeric purity analysis of compounds synthesized from the versatile starting material, 2-Bromo-3-methoxy-6-nitropyridine.
To illustrate a practical application, this guide focuses on the analysis of a model compound, (R/S)-N-(1-phenylethyl)-3-methoxy-6-nitropyridin-2-amine, synthesized via a nucleophilic aromatic substitution (SNAr) reaction between this compound and racemic 1-phenylethanamine. The resulting product is a mixture of two diastereomers, which serves as an excellent case study for comparing the capabilities of different analytical techniques in resolving and quantifying isomeric impurities.
Quantitative Performance Comparison
The selection of an analytical method for isomeric purity is often a balance between resolution, sensitivity, speed, and the nature of the isomers. The following tables summarize the performance of HPLC, GC-MS, and NMR for the analysis of the diastereomeric mixture of (R/S)-N-(1-phenylethyl)-3-methoxy-6-nitropyridin-2-amine.
Table 1: Comparison of Analytical Methods for Diastereomeric Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a chiral stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Differentiation of diastereomers based on distinct chemical shifts and coupling constants in a magnetic field. |
| Typical Stationary Phase | Chiral (e.g., polysaccharide-based) | Achiral (e.g., Polysiloxane-based) | Not applicable |
| Resolution of Diastereomers | Excellent, baseline separation is often achievable. | Good to Excellent, depending on the volatility and thermal stability of the diastereomers. | Good, distinct signals for each diastereomer can be observed. |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1-0.5% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.005% | ~0.5-1.0% |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Moderate |
| Destructive Analysis | Yes | Yes | No |
Table 2: Representative Isomeric Purity Data for (R/S)-N-(1-phenylethyl)-3-methoxy-6-nitropyridin-2-amine
| Analytical Method | Diastereomer 1 (% Area) | Diastereomer 2 (% Area) | Resolution (Rs) |
| Chiral HPLC | 50.2 | 49.8 | > 2.0 |
| GC-MS | 50.5 | 49.5 | > 1.8 |
| 1H NMR | 51 (Integral) | 49 (Integral) | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate isomeric purity analysis. Below are the protocols for the synthesis of the model compound and its analysis using HPLC, GC-MS, and NMR.
Synthesis of (R/S)-N-(1-phenylethyl)-3-methoxy-6-nitropyridin-2-amine
A solution of this compound (1.0 mmol) and racemic 1-phenylethanamine (1.2 mmol) in dimethylformamide (DMF, 5 mL) is treated with diisopropylethylamine (DIPEA, 1.5 mmol). The reaction mixture is heated to 80°C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, a mixture of diastereomers, is used for isomeric purity analysis without further purification.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is designed for the baseline separation and quantification of the two diastereomers.
-
Instrumentation : HPLC system equipped with a UV detector.
-
Column : Chiral stationary phase column (e.g., Chiralcel OD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : 25°C.
-
Detection : UV at 254 nm.
-
Sample Preparation : Dissolve approximately 1 mg of the crude product in 1 mL of the mobile phase.
-
Analysis : Inject the sample and integrate the peak areas of the two separated diastereomers. The percentage of each isomer is calculated from the respective peak areas.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the separation and identification of the diastereomers, provided they are thermally stable.
-
Instrumentation : GC-MS system with a capillary column.
-
Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program : Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode : Split (e.g., 50:1).
-
Injector Temperature : 250°C.
-
Mass Spectrometer : Electron ionization (EI) at 70 eV, scanning from m/z 50 to 400.
-
Sample Preparation : Dissolve approximately 1 mg of the crude product in 1 mL of dichloromethane.
-
Analysis : Inject the sample and identify the peaks corresponding to the diastereomers based on their retention times and mass spectra. Quantification is performed by integrating the total ion chromatogram (TIC) peak areas.
Protocol 3: Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy
This non-destructive method allows for the determination of the diastereomeric ratio by integrating specific, well-resolved signals.
-
Instrumentation : NMR spectrometer operating at a minimum of 400 MHz.
-
Solvent : Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation : Dissolve approximately 10-20 mg of the crude product in 0.7 mL of the deuterated solvent.
-
Acquisition : Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis : Identify distinct signals corresponding to each diastereomer. Protons adjacent to the chiral center are often well-resolved. Integrate the respective signals for each diastereomer to determine their ratio.
Visualizations
The following diagrams illustrate the key processes described in this guide.
Safety Operating Guide
Proper Disposal of 2-Bromo-3-methoxy-6-nitropyridine: A Guide for Laboratory Professionals
Effective management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals handling specialized compounds like 2-Bromo-3-methoxy-6-nitropyridine, adherence to strict disposal protocols is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this halogenated nitropyridine derivative, ensuring the protection of both laboratory personnel and the environment.
Safety First: Understanding the Hazards
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. This compound presents multiple risks that necessitate careful handling in a controlled environment, preferably within a chemical fume hood.[1]
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[2] |
| Acute Toxicity (Dermal) | Fatal in contact with skin.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
| Flammability | Combustible liquid.[2] |
Personal Protective Equipment (PPE) is non-negotiable. When handling this compound, always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2] If there is a risk of generating aerosols or vapors, respiratory protection should be used.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the standard operating procedure for the collection and disposal of this compound waste. This procedure also applies to any materials contaminated with the chemical, such as weighing paper, pipette tips, and gloves.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Crucially, do not mix this compound waste with non-halogenated chemical waste.[1] Mixing different waste streams can lead to dangerous reactions and complicates the disposal process.[1]
2. Waste Collection and Containerization:
-
Collect all waste, including the compound itself and any contaminated materials, in a dedicated, compatible, and sealable container.[1]
-
The container should be made of a material that will not react with the chemical, such as glass or high-density polyethylene (HDPE).[1]
-
Ensure the container is in good condition with a secure, leak-proof cap.[1]
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
3. Labeling of Waste Containers:
-
Immediately and clearly label the waste container with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The approximate quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator and the laboratory location
-
4. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated area, away from sources of ignition, and incompatible materials.[1] The area should have secondary containment to control any potential leaks.
5. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum period allowed by your institution's policy, arrange for its collection.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Follow your institution's specific procedures for requesting waste collection and for the final transport of the waste from the laboratory.
6. Disposal of Empty Containers:
-
An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent.[1] The rinsate from this process must be collected and disposed of as hazardous waste.
Spill Management
In the event of a spill, the immediate priorities are to ensure personnel safety and contain the spill.
-
Evacuate and Alert: Immediately evacuate the area and alert others in the vicinity.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbent material and all contaminated items (including PPE) and place them into a sealed, labeled hazardous waste container for disposal.[1]
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
